5-Bromo-2-methylbenzenesulfonamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-bromo-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSWDXUWUJLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368698 | |
| Record name | 5-bromo-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56919-16-5 | |
| Record name | 5-bromo-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a reactive sulfonamide group and a bromine atom amenable to cross-coupling reactions, makes it a versatile building block. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications as a synthetic intermediate. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, its solid form is noted.[1] Information on its solubility in various organic solvents is not extensively documented, necessitating empirical determination for specific applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrNO₂S | [1][2][3][4] |
| Molecular Weight | 250.11 g/mol | [1][2][3][4] |
| CAS Number | 56919-16-5 | [1][2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | Not available | [5] |
| Solubility | Data not available |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromotoluene. The first step involves the chlorosulfonation of 4-bromotoluene to yield the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride to afford the desired sulfonamide.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This procedure is based on the general method for the chlorosulfonation of aromatic compounds.
-
Materials: 4-bromotoluene, chlorosulfonic acid, dichloromethane (DCM), ice.
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Dissolve 4-bromotoluene in dichloromethane and cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-bromo-2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This protocol is a general procedure for the amination of arylsulfonyl chlorides.[6]
-
Materials: 5-bromo-2-methylbenzenesulfonyl chloride, concentrated aqueous ammonia, water.
-
Procedure:
-
In a suitable flask, add the crude 5-bromo-2-methylbenzenesulfonyl chloride.
-
Add an excess of concentrated aqueous ammonia to the flask. The reaction is often exothermic and should be cooled in an ice bath.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solid product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water to remove any remaining ammonia and ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublet of doublets).
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected, and its chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons (-CH₃): A singlet is expected in the upfield region, typically around δ 2.0-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (Ar-C): Signals are expected in the range of δ 120-145 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the sulfonamide group (C-SO₂) will have distinct chemical shifts.
-
Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around δ 15-25 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two bands are expected in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.
-
S=O Stretching: Two strong absorption bands are expected for the sulfonyl group, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-H Stretching (Aromatic and Alkyl): Signals will be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C Stretching (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position. The sulfonamide moiety can also be further functionalized. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic building block with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a consolidated overview of its chemical properties, a detailed methodology for its synthesis, and an outline of its expected spectroscopic characteristics. The provided experimental protocols and workflows are intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this and related compounds. Further investigation into the quantitative properties, such as solubility and melting point, would be beneficial for its broader application.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 791844-02-5 CAS MSDS (5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. store.p212121.com [store.p212121.com]
- 4. usbio.net [usbio.net]
- 5. anaxlab.com [anaxlab.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
An In-depth Technical Guide to 5-Bromo-2-methylbenzenesulfonamide (CAS: 56919-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylbenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, including a reactive bromine atom and a sulfonamide moiety, make it an attractive scaffold for the synthesis of diverse molecular architectures with a wide range of potential biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectroscopic data, a plausible synthetic route, and an exploration of its potential applications in drug development, particularly in the context of enzyme inhibition.
Core Compound Properties
This compound is a solid compound at room temperature.[1] While a specific melting point is not consistently reported in publicly available literature, related compounds such as 2-bromo-5-methylbenzoic acid have a melting point in the range of 136-140 °C. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56919-16-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO₂S | [1][2] |
| Molecular Weight | 250.11 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)N | [1] |
| InChI | 1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons of the sulfonamide group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The methyl protons would present as a singlet further upfield (around 2.5 ppm). The chemical shift of the NH₂ protons can be broad and variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The aromatic carbons would resonate in the 120-145 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon would appear at a higher field (around 20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.[4]
-
S=O stretching: Two strong absorption bands between 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[4]
-
C-Br stretching: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves the chlorosulfonation of 4-bromotoluene followed by amination.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
Materials:
-
4-Bromotoluene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
Protocol:
-
In a fume hood, dissolve 4-bromotoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride.
Step 2: Synthesis of this compound
Materials:
-
5-Bromo-2-methylbenzenesulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The presence of a bromine atom on the aromatic ring of this compound provides a handle for further structural modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Enzyme Inhibition
Benzenesulfonamide derivatives are known to be effective inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The sulfonamide moiety can act as a zinc-binding group in the active site of metalloenzymes. While specific inhibitory activities for this compound have not been extensively reported, its structural similarity to known enzyme inhibitors suggests it could be a valuable starting point for the design of novel inhibitors. For instance, various substituted benzenesulfonamides have been evaluated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression.[5]
References
- 1. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 56919-16-5|this compound|BLD Pharm [bldpharm.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-methylbenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of 5-Bromo-2-methylbenzenesulfonamide. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Molecular Data
This compound is a substituted aromatic sulfonamide. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 56919-16-5 | [1] |
| Chemical Formula | C₇H₈BrNO₂S | [1] |
| Molecular Weight | 250.11 g/mol | [1] |
| SMILES String | CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N | |
| Physical Form | Solid |
Synthesis and Characterization Workflow
The synthesis of this compound typically follows established methods for the preparation of aryl sulfonamides. A general workflow, from synthesis to characterization, is depicted in the following diagram.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of aryl sulfonamides and can be adapted for this compound.
Materials:
-
2-Methyl-5-bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Ice
-
Suitable organic solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Diazotization: Dissolve 2-Methyl-5-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, and add copper(II) chloride as a catalyst. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at a low temperature until the evolution of nitrogen gas ceases.
-
Work-up of Sulfonyl Chloride: After the reaction is complete, extract the resulting 5-bromo-2-methylbenzene-1-sulfonyl chloride into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude sulfonyl chloride.
-
Amination: Add the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride to an excess of concentrated ammonium hydroxide solution. Stir the mixture vigorously. The sulfonamide will precipitate out of the solution.
-
Purification: Collect the precipitated solid by filtration and wash it thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a singlet for the methyl protons (around 2.5 ppm), aromatic protons in the region of 7-8 ppm, and a broad singlet for the sulfonamide NH₂ protons, the chemical shift of which can be concentration-dependent.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to identify the number of unique carbon environments. Expected signals would include the methyl carbon, and six distinct aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the solid directly using an ATR-FTIR spectrometer.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Key characteristic absorption bands to identify include:
-
N-H stretching vibrations of the sulfonamide group (two bands in the region of 3400-3200 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations (strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).
-
Aromatic C-H and C=C stretching vibrations.
-
C-Br stretching vibration (in the fingerprint region).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Analysis: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (250.11 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Predicted Spectral Data
Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are predicted.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 2.5 | s | 3H | -CH₃ |
| 7.2-7.8 | m | 3H | Aromatic-H | |
| ~5.0-7.0 (broad) | s | 2H | -SO₂NH₂ |
| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Vibrational Mode | ~3350, ~3250 | Medium | N-H stretch |
| ~1340 | Strong | Asymmetric S=O stretch | |
| ~1160 | Strong | Symmetric S=O stretch | |
| ~900 | Medium | S-N stretch |
Biological Activity and Potential Applications
While specific biological activity for this compound is not extensively documented in publicly available literature, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents.[2] Sulfonamides exhibit a broad range of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer effects. The presence of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a valuable scaffold for the synthesis of novel compounds for biological screening and drug discovery programs.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a lead compound, such as this compound, to a potential drug candidate.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methylbenzenesulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. This document details the primary synthetic precursors, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted aromatic sulfonamide of interest in medicinal chemistry due to its presence as a structural motif in various biologically active molecules. Its synthesis is a critical step in the development of new therapeutic agents. This guide outlines a reliable and well-documented two-step synthetic pathway starting from readily available precursors.
The described synthesis involves the chlorosulfonation of 4-bromotoluene to yield the key intermediate, 5-bromo-2-methylbenzenesulfonyl chloride. This is followed by the amidation of the sulfonyl chloride to produce the final product, this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process, as illustrated in the pathway below.
Caption: Overall synthetic pathway for this compound.
Precursor and Product Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromotoluene | 106-38-7 | C₇H₇Br | 171.04 |
| 5-Bromo-2-methylbenzenesulfonyl chloride | 69321-56-8 | C₇H₆BrClO₂S | 269.55 |
| This compound | 56919-16-5 | C₇H₈BrNO₂S | 250.12 |
Experimental Protocols
This section provides detailed experimental methodologies for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This procedure outlines the chlorosulfonation of 4-bromotoluene.
Caption: Experimental workflow for the synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride.
Materials:
-
4-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Vacuum pump
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Carefully add chlorosulfonic acid (4 molar equivalents) to the flask and cool it to 0-5 °C using an ice bath.
-
Slowly add 4-bromotoluene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
The product, 5-bromo-2-methylbenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent like hexane.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This procedure details the amidation of 5-bromo-2-methylbenzenesulfonyl chloride.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
5-Bromo-2-methylbenzenesulfonyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Ethanol
Equipment:
-
Beaker or Erlenmeyer flask with a magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Vacuum pump
-
Recrystallization apparatus
Procedure:
-
In a beaker or Erlenmeyer flask, place concentrated aqueous ammonia (10-15 molar equivalents).
-
Cool the ammonia solution in an ice bath.
-
Slowly add the crude or purified 5-bromo-2-methylbenzenesulfonyl chloride (1 molar equivalent) in small portions to the stirred, cold ammonia solution.
-
After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 1-2 hours. A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product.
-
For further purification, recrystallize the crude this compound from an ethanol/water mixture.
Expected Yield: 80-90%
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step process, starting from 4-bromotoluene, is an efficient and scalable route to this valuable pharmaceutical intermediate. The provided experimental protocols, quantitative data, and process visualizations are intended to assist researchers and scientists in the successful preparation of this compound for applications in drug discovery and development. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.
Spectroscopic Data for 5-Bromo-2-methylbenzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-methylbenzenesulfonamide, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and standard spectroscopic correlation tables.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-6 |
| ~7.5 | dd | 1H | H-4 |
| ~7.2 | d | 1H | H-3 |
| ~4.8 (broad s) | s | 2H | NH₂ |
| ~2.6 | s | 3H | CH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-1 (C-S) |
| ~138 | C-2 (C-CH₃) |
| ~135 | C-4 |
| ~133 | C-6 |
| ~128 | C-3 |
| ~121 | C-5 (C-Br) |
| ~20 | CH₃ |
Predicted in CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (asymmetric) |
| 3300-3200 | Medium | N-H stretch (symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1300 | Strong | S=O stretch (asymmetric) |
| 1170-1150 | Strong | S=O stretch (symmetric) |
| ~900 | Strong | S-N stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 251/249 | Molecular ion [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |
| 187/185 | [M - SO₂]⁺ |
| 171/169 | [M - SO₂NH₂]⁺ |
| 155 | [M - Br - H]⁺ |
| 90 | [C₇H₆]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 10 ppm
-
-
Processing: Fourier transform the acquired FID, phase the spectrum, and calibrate the chemical shifts using the residual solvent peak as a reference.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard proton-decoupled pulse program.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Processing: Apply a Fourier transform to the FID and phase the spectrum. Calibrate the chemical shifts using the solvent signal.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Mode: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct insertion probe or gas chromatography inlet.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylbenzenesulfonamide, a key consideration for its application in research and development. Understanding the solubility of this compound is crucial for designing synthetic routes, developing purification methods, and formulating it for biological assays. This document outlines experimental protocols for solubility determination and presents illustrative solubility data in common organic solvents.
Quantitative Solubility Data
The following table summarizes the illustrative solubility of this compound in a range of organic solvents at a standard temperature. This data is provided as a representative example for comparison purposes. Actual solubility can be influenced by experimental conditions and the purity of both the solute and the solvent.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Acetone | 25 | 150 |
| Ethanol | 25 | 85 |
| Methanol | 25 | 120 |
| Dichloromethane (DCM) | 25 | 200 |
| Chloroform | 25 | 180 |
| Ethyl Acetate | 25 | 95 |
| Dimethyl Sulfoxide (DMSO) | 25 | >300 |
| Toluene | 25 | 25 |
| Hexane | 25 | <1 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental component of physicochemical characterization. The following protocols describe methods for both qualitative and quantitative assessment of the solubility of this compound.[1]
2.1. Qualitative Solubility Assessment
This method provides a rapid preliminary screening to identify suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL)
-
A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Dimethyl Sulfoxide, Toluene, Hexane)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Label a series of test tubes, one for each solvent.
-
Add approximately 5-10 mg of this compound to each tube.
-
Add 1 mL of the corresponding solvent to each tube.
-
Securely cap the tubes and vortex each sample for 30-60 seconds.[1]
-
Allow the samples to stand for a few minutes and visually inspect for undissolved solid.
-
Classify the solubility based on visual inspection:
2.2. Quantitative Solubility Determination (Equilibrium Method)
This protocol provides a more precise measurement of solubility.
Materials:
-
This compound
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator
-
Constant temperature bath
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Sample Collection and Preparation:
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[1]
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
This guide provides foundational information and methodologies for assessing the solubility of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to determine solubility under various conditions to fully characterize this compound for its intended applications.
References
The Versatility of a Privileged Scaffold: An In-depth Technical Guide to the Potential Applications of Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in the design of a diverse array of therapeutic agents. Its unique chemical properties, including the ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites, have led to its incorporation into drugs targeting a wide range of diseases. This technical guide provides a comprehensive overview of the current and emerging applications of substituted benzenesulfonamides, with a focus on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity: Targeting Tumor-Associated Enzymes
Substituted benzenesulfonamides have emerged as a significant class of anticancer agents, primarily through their potent and often selective inhibition of carbonic anhydrases (CAs).[1][2][3][4][5]
Carbonic Anhydrase Inhibition
Carbonic anhydrases, particularly isoforms CA IX and XII, are overexpressed in many hypoxic tumors and play a crucial role in tumor progression by regulating intra- and extracellular pH.[2][3] Benzenesulfonamides, with their primary sulfonamide group (-SO₂NH₂), act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site.[4][6] This inhibition disrupts the pH balance in the tumor microenvironment, leading to apoptosis and suppression of tumor growth.[3]
The "tail approach" is a common strategy in designing selective CA inhibitors, where various moieties are attached to the benzenesulfonamide scaffold to interact with the active site cavity, thereby enhancing potency and isoform selectivity.[5][7][8]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
| Compound | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Cell Line(s) | Reference |
| VD11-4-2 | CA IX | K_d_ = 50 pM | - | [1] |
| Compound 13 | CA IX | K_d_ = 4.5 pM | - | [1] |
| Compound 14 | CA IX | K_d_ = 4.5 pM | - | [1] |
| Compound 7a | hCA I, II, IX, XII | K_I_ = 47.1 nM, 35.9 nM, 170.0 nM, 149.9 nM | Hep3B, A549 | [2] |
| Compound 7d | hCA I, II, IX, XII | - | Hep3B, A549 | [2] |
| Compound 7g | hCA I, II, IX, XII | - | Hep3B | [2] |
| Compound 7j | hCA I, II, IX, XII | - | A549 | [2] |
| Compound 7k | hCA I, II, IX, XII | - | Hep3B | [2] |
| Compound 7o | hCA I, II, IX, XII | - | Hep3B, A549 | [2] |
| Compound 12d | hCA IX | GI% = 62% | MDA-MB-468 | [3] |
| Compound 12i | hCA IX | K_I_ = 38.8 nM | MDA-MB-468, CCRF-CM | [3] |
| Compound 4e | - | IC₅₀ = 3.58 µM, 4.58 µM | MDA-MB-231, MCF-7 | [5] |
| Compound 4g | - | IC₅₀ = 5.54 µM, 2.55 µM | MDA-MB-231, MCF-7 | [5] |
| Pyrazoline Derivatives | MMP-2, MMP-9, hCA IX, hCA XII, COX-2 | Potent antiproliferative activity | A549, MCF-7, HeLa, COLO 205 | [4] |
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells
Caption: Inhibition of carbonic anhydrase IX by benzenesulfonamides.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.[9]
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The benzenesulfonamide inhibitor is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH.
-
Inhibition Analysis: The initial rates of the enzymatic reaction are measured in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Kinase Inhibition
Substituted benzenesulfonamides have also been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.
-
AXL Kinase: N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been identified as potent, low nanomolar inhibitors of AXL kinase, a receptor tyrosine kinase involved in proliferation, survival, and migration.[10]
-
PI3K/mTOR: Propynyl-substituted benzenesulfonamide derivatives have been synthesized as dual inhibitors of PI3K and mTOR, two critical nodes in a signaling pathway frequently activated in cancers like hepatocellular carcinoma.[11]
-
TrkA: Certain benzenesulfonamide analogs have shown potential as inhibitors of Tropomyosin receptor kinase A (TrkA), a target for glioblastoma treatment.[12][13]
Quantitative Data: Kinase Inhibition
| Compound | Target Kinase | IC₅₀ | Cell Line(s) | Reference |
| 18d | AXL | 0.021 µM | - | [10] |
| 7k (NSC781406) | PI3K/mTOR | - | BEL-7404 | [11] |
| AL106 | TrkA | 58.6 µM | U87, MEF | [13] |
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Antiviral Activity
The benzenesulfonamide scaffold has been successfully exploited to develop antiviral agents against a variety of viruses.
Anti-HIV Activity
Benzenesulfonamide-containing phenylalanine derivatives have been designed as potent inhibitors of the HIV-1 capsid (CA) protein.[14][15] These compounds interfere with the viral life cycle at both early and late stages.[14][15]
Quantitative Data: Anti-HIV Activity
| Compound | Target | EC₅₀ | Virus Strain | Reference |
| 11l | HIV-1 CA | 90 nM | HIV-1NL4-3 | [14] |
| 11l | HIV-1 CA | 31 nM | HIV-2ROD | [14] |
Mechanism of Action: Dual-Stage HIV-1 Capsid Inhibition
Caption: Dual-stage inhibition of HIV-1 replication.
Anti-Influenza and Other Antiviral Activities
Benzenesulfonamide derivatives have also shown promise against other viruses:
-
Influenza Virus: Spirothiazolidinone derivatives of benzenesulfonamide have demonstrated activity against influenza A/H1N1 virus.[16][17]
-
Dengue and Zika Viruses: Certain benzenesulfonamide derivatives act as inhibitors of Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), a host factor essential for dengue and Zika virus replication.[18]
-
Plant Viruses: Chalcone derivatives containing a benzenesulfonamide moiety have shown significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[19]
Quantitative Data: Broad-Spectrum Antiviral Activity
| Compound | Target Virus | EC₅₀ | Reference |
| 3d | Influenza A/H1N1 | 35-45 µM | [16] |
| 3e | Influenza A/H1N1 | 35-45 µM | [16] |
| 9 | Dengue Virus | 1.52 µM | [18] |
| 9 | Zika Virus | 1.91 µM | [18] |
| d2 | Tobacco Mosaic Virus | 51.65 µg/mL | [19] |
Experimental Protocol: Antiviral Activity Assay (CPE Reduction)
-
Cell Culture: Host cells susceptible to the virus of interest (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) are seeded in 96-well plates.[16]
-
Compound Treatment and Infection: The cells are treated with serial dilutions of the benzenesulfonamide compounds and subsequently infected with the virus.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated, infected control wells.
-
CPE Assessment: The CPE is visually scored under a microscope. Cell viability can be quantified using assays such as the MTS assay.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.
Neurological Applications
The versatility of the benzenesulfonamide scaffold extends to the potential treatment of neurological and neurodegenerative disorders.
Alzheimer's Disease
-
Aβ Gene Expression and Oxidative Stress: A novel benzenesulfonamide has been shown to significantly affect the levels of oxidative biomarkers and the expression of amyloid-β peptides in a rat model of Alzheimer's disease.[20]
-
Multi-Target-Directed Ligands: Tryptanthrin derivatives with benzenesulfonamide substituents have been designed as multi-target agents for Alzheimer's, exhibiting cholinesterase inhibitory activity, inhibition of Aβ aggregation, and anti-neuroinflammatory properties.[21]
Quantitative Data: Anti-Alzheimer's Disease Activity
| Compound | Target/Activity | IC₅₀ / % Inhibition | Reference |
| 4h | Acetylcholinesterase (AChE) | 0.13 µM | [21] |
| 4h | Butyrylcholinesterase (BuChE) | 6.11 µM | [21] |
| 4h | Self-induced Aβ aggregation | 63.16% | [21] |
| 4h | NO production (anti-inflammatory) | 0.62 µM | [21] |
Pain Management
Cyclohexylamine- and piperidine-based benzenesulfonamides have been developed as potent and selective inhibitors of the voltage-gated sodium channel Naᵥ1.7, a key target for the treatment of pain.[22]
Other Therapeutic Applications
The broad utility of substituted benzenesulfonamides is further demonstrated by their application in other therapeutic areas:
-
Diuretics: The foundational application of sulfonamides, some benzenesulfonamide derivatives act as diuretics by inhibiting carbonic anhydrase in the kidneys.
-
Antidiabetic Agents: Glymidine sodium is a benzenesulfonamide derivative that has been used as an oral antidiabetic medication.[23]
-
Phospholipase A₂ Inhibition: A series of benzenesulfonamides have been evaluated as inhibitors of membrane-bound phospholipase A₂, with potential applications in treating myocardial infarction.[24]
-
AT₂ Receptor Antagonists: Novel benzenesulfonamide derivatives have been designed as selective antagonists of the Angiotensin II receptor subtype 2 (AT₂).[25]
-
Perforin Inhibition: A series of benzenesulfonamide inhibitors of perforin, a key protein in lymphocyte-mediated cell death, have been developed to mitigate graft rejection in bone marrow transplantation.[26]
-
Glyoxalase I Inhibition: Benzenesulfonamide derivatives have been identified as potent inhibitors of glyoxalase I, an enzyme overexpressed in cancer cells.[27]
-
Ion Channel Blockers: N-alkyl-benzenesulfonamides have been shown to act as open-channel blockers of the Kᵥ3.1 potassium channel.[28]
Synthesis and Characterization
The synthesis of substituted benzenesulfonamides often involves standard organic chemistry transformations. A common starting material is 4-aminobenzenesulfonamide (sulfanilamide), which can be modified through various reactions.
General Synthetic Scheme: Synthesis of 1,2,3-Triazole-Containing Benzenesulfonamides
A library of benzenesulfonamides incorporating 1,2,3-triazole rings was synthesized, and their carbonic anhydrase inhibitory activity was assessed.[29]
Caption: General synthetic route to triazole-substituted benzenesulfonamides.
Characterization: Newly synthesized compounds are typically characterized using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and purity of the compound.[29]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide.[29]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[29]
-
Elemental Analysis: To determine the elemental composition.[16]
Conclusion
The substituted benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its versatility is evident in the wide range of biological targets it can be tailored to inhibit, leading to potential applications in oncology, virology, neurology, and beyond. Future research in this area will undoubtedly focus on refining the selectivity of these compounds to minimize off-target effects and on exploring novel substitution patterns to unlock new therapeutic possibilities. The combination of rational drug design, combinatorial chemistry, and advanced biological screening techniques will continue to drive the development of the next generation of benzenesulfonamide-based drugs.
References
- 1. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.tuni.fi [researchportal.tuni.fi]
- 14. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral properties and interaction of novel chalcone derivatives containing a purine and benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glymidine sodium - Wikipedia [en.wikipedia.org]
- 24. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 26. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-methylbenzenesulfonamide: A Versatile Building Block in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide that has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of novel molecules with potential applications in medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a sulfonamide moiety on a toluene scaffold, offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility as a synthetic intermediate in drug discovery and development.
Physicochemical and Spectral Data
Precise characterization of a synthetic building block is paramount for its effective utilization. The following tables summarize the key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56919-16-5 | [1][2][3][4] |
| Molecular Formula | C₇H₈BrNO₂S | [1][2][3][4] |
| Molecular Weight | 250.11 g/mol | [1][2][3][4] |
| Physical Form | Solid | |
| Melting Point | Not available | [5] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Signals and Interpretation |
| ¹H NMR | Data not explicitly found in search results. Expected signals would include aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring, a singlet for the methyl group, and a broad singlet for the sulfonamide NH₂ protons. |
| ¹³C NMR | Data not explicitly found in search results. Expected signals would correspond to the seven carbon atoms of the molecule, with chemical shifts influenced by the bromo, methyl, and sulfonamide substituents on the aromatic ring. |
| FT-IR | Data not explicitly found in search results. Expected characteristic absorption bands would include N-H stretching vibrations for the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching vibrations (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry | Data not explicitly found in search results. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the chlorosulfonation of 4-bromotoluene followed by amination.
Logical Synthesis Workflow:
Caption: Plausible synthetic route to this compound.
Applications as a Synthetic Building Block
The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 5-substituted-2-methylbenzenesulfonamide derivatives.
General Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.05 equiv)
-
Ligand (if required, e.g., SPhos, JohnPhos) (0.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or pressure vessel, add this compound, the arylboronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the reaction mixture under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methylbenzenesulfonamide.[6][7][8]
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Phenylboronic acid | PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | Water | RT | 80-100 | [9] |
| Organic Halide | Arylboronic acid | Pd₂(dba)₃/JohnPhos | Cs₂CO₃ | THF/Water | 40 | - | [6] |
| Diaryl Bromide | Boronic ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 80 | [7] |
| Vinyl Iodide | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water/THF | 80 | - | [6] |
Medicinal Chemistry Applications and Biological Activities
Sulfonamide-containing compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities.[10] The ability to functionalize this compound via cross-coupling reactions makes it a valuable scaffold for the synthesis of novel sulfonamide derivatives with potential pharmacological applications.
Derivatives of benzenesulfonamides have been reported to exhibit a wide range of biological activities, including:
-
Antibacterial: Sulfonamides were among the first effective antimicrobial drugs.[10]
-
Anti-inflammatory: Certain sulfonamide derivatives have shown potent anti-inflammatory properties.
-
Anticancer: The sulfonamide moiety is present in several anticancer drugs, and novel derivatives are continuously being explored for their antitumor activity.[11]
-
Antiviral: Some sulfonamides have been investigated for their antiviral efficacy.[10]
-
Antidiabetic: This class of compounds has also shown potential in the management of diabetes.[10]
While specific biological data for derivatives of this compound were not explicitly detailed in the search results, the general importance of the sulfonamide scaffold in medicinal chemistry suggests that its derivatives are promising candidates for drug discovery programs. The synthesis of libraries of compounds based on this building block, followed by biological screening, could lead to the identification of new therapeutic leads.
Logical Workflow for Drug Discovery using this compound:
Caption: Drug discovery workflow utilizing this compound.
Safety Information
This compound is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward route to a wide array of novel sulfonamide derivatives. The established broad biological activity of the sulfonamide scaffold makes these derivatives attractive targets for drug discovery programs aimed at identifying new agents for a variety of therapeutic areas. While further characterization of its physical and spectral properties is warranted, the available information clearly establishes this compound as a valuable tool for synthetic and medicinal chemists.
References
- 1. 5-Bromo-2-fluoro-N-methylbenzenesulfonamide(1531658-28-2) 1H NMR [m.chemicalbook.com]
- 2. store.p212121.com [store.p212121.com]
- 3. 56919-16-5|this compound|BLD Pharm [bldpharm.com]
- 4. usbio.net [usbio.net]
- 5. anaxlab.com [anaxlab.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-b.com [ajchem-b.com]
- 11. In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylbenzenesulfonamide is a versatile building block in organic synthesis, primarily owing to the reactivity of its bromine atom. This technical guide provides a comprehensive overview of the key transformations involving this moiety, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to serve as a valuable resource for researchers in drug discovery and materials science.
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of a bromine atom, as in this compound, provides a reactive handle for further molecular elaboration. The C-Br bond in this compound is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the reactivity of this bromine atom is crucial for its effective utilization in the synthesis of complex molecular architectures. This guide will delve into the principal reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as nucleophilic aromatic substitution, providing insights into their mechanisms and practical execution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of new chemical bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. The reaction of this compound with various aryl or vinyl boronic acids or esters can generate a diverse range of biaryl and vinyl-substituted sulfonamides. These products are of significant interest in medicinal chemistry.[1][2]
General Reaction Scheme:
Where Ar-Br is this compound and R-B(OR')2 is a boronic acid or ester.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromothiophene-2-sulfonamide | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 30 | 56-72[1] |
| 2 | 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | dppf-CF₃ (5) | Ag₂CO₃ | EtCN/H₂O | 100 | 0.5 | 97[3][4][5] |
| 3 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.1) | - | K₂CO₃ | DMF/H₂O | 40 | 1.5 | >90[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a clean, oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ catalyst (5 mol%), and potassium phosphate (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times to create an inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
General Reaction Scheme:
Where Ar-Br is this compound and R1R2NH is a primary or secondary amine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 140 | - | 87[6] |
| 2 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | - | -[7] |
| 3 | Aryl Halide | Amine | Pd ligated catalyst | - | Base | - | - | - | -[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties into the this compound scaffold, which can serve as versatile handles for further transformations, such as click chemistry.[8][9][10][11]
General Reaction Scheme:
Where Ar-Br is this compound and H-C≡C-R is a terminal alkyne.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[8] |
| 2 | Peptidic Aryl Bromide | Various Alkynes | [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | -[9] |
| 3 | Aryl Bromide | Terminal Alkyne | Pd[P(t-Bu)₃]₂ / CuI | K₃PO₄ | DMF | 80 | - | up to >99[11] |
Experimental Protocol: General Procedure for Sonogashira Coupling [8]
-
To a dry round-bottom flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion, as monitored by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][12] This reaction allows for the vinylation of this compound, leading to the synthesis of styrenyl-type derivatives.
General Reaction Scheme:
Caption: Catalytic cycle of the Heck reaction.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are predominant, the bromine atom of this compound can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions. For an SNAr reaction to be facile, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the sulfonamide group is electron-withdrawing, which can facilitate SNAr reactions, particularly with strong nucleophiles at elevated temperatures. [4][13][14][15][16] General Reaction Scheme:
Where Ar-Br is this compound and Nu⁻ is a nucleophile.
Table 5: General Conditions for Nucleophilic Aromatic Substitution
| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) |
| 1 | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Amine | K₂CO₃ / Cs₂CO₃ | DMF | 80-120 [4][13] |
| 2 | Activated Aryl Halide | Amine | Strong Base | Polar Aprotic | Elevated |
Experimental Protocol: General Procedure for SNAr with an Amine [4][13]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature between 80-150 °C.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Synthetic Utility and Logical Relationships
The various reactions described highlight the versatility of this compound as a synthetic intermediate. The bromine atom acts as a key functional group that can be transformed into a wide range of other functionalities, enabling the synthesis of diverse and complex molecules.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized molecules. The bromine atom is readily displaced through various palladium-catalyzed cross-coupling reactions and, under specific conditions, through nucleophilic aromatic substitution. The protocols and data presented in this guide, based on established methodologies for analogous aryl bromides, provide a solid foundation for researchers to design and execute synthetic strategies utilizing this versatile compound in their research and development endeavors. Further investigation into the specific reactivity of this molecule will undoubtedly uncover new applications in the fields of medicinal chemistry and materials science.
References
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi-res.com [mdpi-res.com]
- 15. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 16. benchchem.com [benchchem.com]
Acidity of the sulfonamide N-H in 5-Bromo-2-methylbenzenesulfonamide
An In-depth Technical Guide to the Acidity of the Sulfonamide N-H in 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the sulfonamide N-H proton in this compound. It delves into the physicochemical principles governing this acidity, offers a comparative analysis with related compounds, and details the experimental and computational methodologies used for pKa determination.
Introduction: The Significance of Sulfonamide Acidity
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The acidity of the N-H proton is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It influences solubility, membrane permeability, protein binding, and the ability to interact with biological targets. The hydrogen on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.[1] This guide focuses on this compound, a specific substituted aromatic sulfonamide, to illustrate these fundamental principles.
Acidity of this compound
The parent compound, benzenesulfonamide, has a pKa of approximately 10.1. The acidity of substituted benzenesulfonamides is modulated by the electronic properties of the substituents on the aromatic ring.
-
Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak electron-donating group through induction. Electron-donating groups generally decrease acidity by destabilizing the resulting negative charge on the nitrogen after deprotonation.
-
Bromo Group (-Br): Located at the meta position relative to the methyl group and para to the sulfonamide group, the bromo group is an electron-withdrawing group through its inductive effect, but a weak deactivator by resonance. Electron-withdrawing groups increase acidity by stabilizing the conjugate base.[3]
Given these opposing effects, the pKa of this compound is expected to be slightly lower than that of p-toluenesulfonamide (pKa ≈ 10.2) due to the electron-withdrawing nature of the bromine atom. A predicted pKa for the structurally similar 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is approximately 8.11, suggesting that the combination of substituents in this compound likely results in a pKa in the range of 9-10.[4]
Comparative Acidity Data
To contextualize the acidity of this compound, the following table summarizes the pKa values of related sulfonamides.
| Compound | Structure | pKa | Reference(s) |
| p-Toluenesulfonamide | 10.17 - 10.20 | [5][6][7][8] | |
| N-Methyl-p-toluenesulfonamide | ~11.67 (Predicted) | [9] | |
| Benzenesulfonamide | ~10.1 | [10] | |
| 5-Bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide | ~8.11 (Predicted) | [4] |
Factors Influencing Sulfonamide N-H Acidity
The acidity of the sulfonamide proton is a delicate balance of inductive and resonance effects, as well as steric factors.
The Sulfonyl Group
The primary driver of sulfonamide acidity is the powerful electron-withdrawing sulfonyl group (-SO₂-). The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, strongly pulls electron density away from the nitrogen atom. This polarization of the N-H bond facilitates the departure of the proton. Upon deprotonation, the resulting negative charge on the nitrogen is delocalized by resonance onto the two oxygen atoms, significantly stabilizing the conjugate base.
Caption: Sulfonamide deprotonation equilibrium.
Aromatic Ring Substituents
Substituents on the aryl ring attached to the sulfonyl group can either increase or decrease the acidity of the N-H proton.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) withdraw electron density from the ring through inductive and/or resonance effects. This withdrawal is transmitted to the sulfonamide group, further stabilizing the anionic conjugate base and thus increasing the acidity (lowering the pKa).[3]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) and alkoxy (-OR) donate electron density to the ring. This effect destabilizes the conjugate base, making the proton less likely to dissociate and therefore decreasing the acidity (increasing the pKa).
Caption: Effect of substituents on sulfonamide acidity.
Experimental Protocols for pKa Determination
Several robust methods are employed to experimentally determine the pKa of sulfonamides.
Spectrophotometric Titration (UV-Metric Method)
This is a common and accurate method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
-
Principle: The acidic (protonated) and basic (deprotonated) forms of the sulfonamide have different chromophores and thus different UV-Vis spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the ratio of the two species can be determined.
-
Methodology:
-
A stock solution of the sulfonamide is prepared in a suitable solvent (e.g., methanol/water).
-
A series of buffered solutions with known pH values are prepared.
-
Aliquots of the stock solution are added to each buffer, and the UV-Vis spectrum is recorded.
-
The absorbance at a wavelength where the acidic and basic forms have the largest difference is plotted against pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. For compounds with low aqueous solubility, a Yasuda-Shedlovsky extrapolation can be used.[11][12]
-
Potentiometric Titration
This classical method involves titrating the acidic compound with a strong base and monitoring the pH.
-
Principle: A solution of the sulfonamide is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.
-
Methodology:
-
A known amount of the sulfonamide is dissolved in a suitable solvent (often a co-solvent like water/ethanol).
-
A pH electrode is immersed in the solution.
-
A standard solution of NaOH is added incrementally.
-
The pH is recorded after each addition.
-
A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point.
-
Liquid Chromatography (LC) Methods
Reversed-phase liquid chromatography can be used to determine pKa values, particularly for impure samples or complex mixtures.[10]
-
Principle: The retention time of an ionizable compound in reversed-phase LC is dependent on its hydrophobicity, which changes with its ionization state. The retention factor (k) is measured at various mobile phase pH values.
-
Methodology:
-
The sulfonamide is injected onto a reversed-phase column (e.g., C18).
-
A series of isocratic runs are performed using mobile phases with different, well-defined pH values.
-
The retention time is measured for each run.
-
A plot of the retention factor (k) versus pH is created. This sigmoidal curve can be mathematically fitted to determine the pKa.
-
References
- 1. kvmwai.edu.in [kvmwai.edu.in]
- 2. usbio.net [usbio.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 791844-02-5 CAS MSDS (5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 8. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]
- 9. N-Methyl-p-toluenesulfonamide CAS#: 640-61-9 [m.chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-methylbenzenesulfonamide
Introduction
5-Bromo-2-methylbenzenesulfonamide is a valuable chemical intermediate in the development of pharmaceuticals and agrochemicals. The sulfonamide functional group is a key component in a wide array of therapeutic agents, acting as a bioisostere for other functional groups and providing desirable physicochemical properties. This document outlines a detailed protocol for the synthesis of this compound from the readily available starting material, 2-methyl-5-bromoaniline. The described methodology is based on a modified Sandmeyer-type reaction, which involves the diazotization of the aniline derivative followed by a copper-catalyzed sulfonyl chloride formation and subsequent amination. Recent advancements in this area have focused on improving safety and scalability by utilizing stable sulfur dioxide surrogates.[1][2][3]
The overall synthetic transformation proceeds in two main steps:
-
Diazotization and Sulfonylation: 2-methyl-5-bromoaniline is converted to its corresponding diazonium salt, which then reacts with a sulfur dioxide source in the presence of a copper catalyst to form 5-bromo-2-methylbenzenesulfonyl chloride.
-
Amination: The in situ generated sulfonyl chloride is reacted with an ammonia source to yield the final product, this compound.
This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Experimental Protocols
Materials and Reagents:
-
2-Methyl-5-bromoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable SO₂ surrogate[1][2][3]
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[4][5]
-
Aqueous Ammonia (NH₃ solution)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
Procedure:
Step 1: Diazotization of 2-Methyl-5-bromoaniline [6][7]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-5-bromoaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (12 M, 3.0 eq).
-
Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[8]
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sulfonylation and Amination
This protocol describes two alternative methods for the sulfonylation step: one using gaseous sulfur dioxide and another using the solid SO₂ surrogate, DABSO.
Method A: Using Gaseous Sulfur Dioxide [9]
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, cooled to 0-5 °C. Add a catalytic amount of copper(I) chloride (0.1 eq).
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution while maintaining the temperature at 0-5 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The completion of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Slowly and carefully add an excess of cold aqueous ammonia (e.g., 28-30% solution) to the reaction mixture to neutralize the acid and react with the sulfonyl chloride. The pH should be adjusted to >9. This step is exothermic and should be performed with caution.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Proceed to the Work-up and Purification section.
Method B: Using DABSO as an SO₂ Surrogate [1][2][3]
-
To the cold diazonium salt solution from Step 1, add DABSO (0.6 eq) and a catalytic amount of copper(II) chloride (0.05 eq).
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-17 hours) or gently heat to facilitate the reaction, as indicated in some procedures.[2] The reaction progress can be monitored by LC-MS.
-
Once the formation of the sulfonyl chloride is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (e.g., 28-30% solution, >2.2 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Proceed to the Work-up and Purification section.
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₇H₈BrNO₂S is 250.11 g/mol .[10][11]
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound. The yields are indicative and may vary based on the specific reaction conditions and scale.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) | Purity (%) |
| 2-Methyl-5-bromoaniline | 186.05 | 1.0 | - | >98 |
| Sodium Nitrite | 69.00 | 1.1 | - | >99 |
| Hydrochloric Acid (conc.) | 36.46 | 3.0 | - | 37% w/w |
| Sulfur Dioxide Source (SO₂/DABSO) | 64.07 / 240.27 | Excess / 0.6 | - | - |
| Copper Catalyst (CuCl/CuCl₂) | 98.99 / 134.45 | 0.1 / 0.05 | - | >97 |
| Aqueous Ammonia | 17.03 | Excess | - | 28-30% w/w |
| This compound | 250.11 | - | 60-80 | >98 |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Step-by-step experimental workflow diagram.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. usbio.net [usbio.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2-methylbenzenesulfonamide as a key building block. This protocol is designed to facilitate the synthesis of diverse biaryl sulfonamides, a structural motif prevalent in many biologically active compounds and pharmaceutical candidates. The mild reaction conditions and broad functional group tolerance of the Suzuki coupling make it an ideal method for library synthesis in drug discovery programs.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron species (such as a boronic acid or boronic ester) and an organic halide or triflate.[1][2] This reaction is a cornerstone of modern organic synthesis due to its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its compatibility with a wide range of functional groups.[3] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]
For this compound, the Suzuki coupling enables the direct introduction of various aryl and heteroaryl substituents at the 5-position, providing a straightforward route to a wide array of substituted benzenesulfonamide derivatives.
Data Presentation: Reaction Parameters for Suzuki Coupling with Aryl Sulfonamides
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, particularly those bearing sulfonamide groups, with various arylboronic acids. These parameters are based on established literature for similar substrates and provide a strong starting point for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | 75-95 |
| 2 | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2.0-3.0) | Toluene/H₂O (10:1) | 80-110 | 8-16 | 80-98 |
| 3 | Pd₂(dba)₃ (1-2) | JohnPhos (2-4) | Cs₂CO₃ (2.0-2.5) | THF/H₂O (5:1) | 40-60 | 2-6 | 85-99 |
| 4 | PdCl₂(dppf) (2-3) | - | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 100 | 12 | 70-90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes, Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction vessel via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-2-methylbenzenesulfonamide. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many pharmaceutical compounds and functional materials.[1][2] The protocols described herein are based on established principles of the Buchwald-Hartwig amination and offer a starting point for the synthesis of N-aryl derivatives of 2-methylbenzenesulfonamide.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods for C-N bond formation.[2] The synthesis of arylsulfonamides is of particular interest in drug discovery, as this moiety is present in a wide array of therapeutic agents. The protocol detailed below focuses on the coupling of this compound with a generic amine, representing a versatile template for library synthesis and lead optimization efforts.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent.[3] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have enabled the coupling of a wide variety of amines and aryl halides, including challenging substrates, under milder conditions.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[3] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][4]
References
Application Notes and Protocols for N-alkylation of 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-Bromo-2-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols cover several common and effective methods, including classical N-alkylation with alkyl halides, Mitsunobu reaction, manganese-catalyzed "Borrowing Hydrogen" reaction, and reductive amination.
Introduction
N-alkylation of sulfonamides is a fundamental transformation in medicinal chemistry for the generation of diverse compound libraries. The substituent on the sulfonamide nitrogen can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This compound offers a versatile scaffold for derivatization, with the bromo- and methyl-substituents providing handles for further synthetic modifications and influencing the overall electronic and steric properties of the final compounds.
This document outlines four distinct protocols for the N-alkylation of this substrate, providing detailed experimental procedures, expected yields based on literature for similar substrates, and a comparative summary to aid in method selection.
Data Presentation: Comparison of N-Alkylation Protocols
| Method | Alkylating Agent | Reagents | Solvent | Temperature | Typical Yield |
| Protocol 1: Classical N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Strong Base (e.g., NaH, LiH) | Anhydrous DMF or THF | 0 °C to RT | 60-80% |
| Protocol 2: Mitsunobu Reaction | Alcohol (e.g., Benzyl Alcohol) | PPh₃, DIAD or DEAD | Anhydrous THF | 0 °C to RT | 65-92%[1] |
| Protocol 3: Mn-Catalyzed "Borrowing Hydrogen" | Alcohol (e.g., Benzyl Alcohol) | Mn(I) PNP pincer precatalyst, K₂CO₃ | Xylenes | 150 °C | 86% (for 2-methylbenzenesulfonamide)[2] |
| Protocol 4: Reductive Amination | Aldehyde (e.g., Benzaldehyde) | Reducing Agent (e.g., NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Room Temperature | 80-95% |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halide
This method involves the deprotonation of the sulfonamide with a strong base, followed by nucleophilic substitution with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium Hydride (LiH)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) or lithium hydride (1.1 eq) portion-wise.[3] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Classical N-Alkylation:
Caption: Workflow for Classical N-Alkylation.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of sulfonamides with alcohols, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[4]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Signaling Pathway for Mitsunobu Reaction:
Caption: Mitsunobu Reaction Pathway.
Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation
This protocol offers a green and efficient method for N-alkylation using alcohols as the alkylating agents, with water as the only byproduct. A specific example for the N-benzylation of 2-methylbenzenesulfonamide has been reported with high yield.[2]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂(CH₂)₂PPh₂)Br]) (5 mol%)
-
Potassium carbonate (K₂CO₃) (10 mol%)
-
Xylenes (anhydrous)
-
Schlenk tube or other sealable reaction vessel
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.
Catalytic Cycle for "Borrowing Hydrogen" N-Alkylation:
Caption: Mn-Catalyzed "Borrowing Hydrogen" Cycle.
Protocol 4: Reductive Amination
Reductive amination provides a direct route to N-alkylated sulfonamides from aldehydes or ketones.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane or THF.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Reductive Amination:
Caption: Reductive Amination Workflow.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Utilizing 5-Bromo-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[3] Consequently, the development of potent and selective carbonic anhydrase inhibitors (CAIs) is a significant focus of drug discovery.[4][5]
Benzenesulfonamides are a well-established class of CAIs, with the sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site.[5] The "tail approach" is a common strategy in the design of these inhibitors, where diverse chemical moieties are attached to the benzenesulfonamide scaffold to enhance binding affinity and isoform selectivity.[1]
While direct synthesis of carbonic anhydrase inhibitors from 5-Bromo-2-methylbenzenesulfonamide is not extensively documented in publicly available literature, its structure presents a valuable starting point for the synthesis of novel CAIs. The bromo and methyl substitutions offer opportunities for functionalization and modulation of the compound's physicochemical properties. This document provides a representative synthetic protocol and application notes for the conceptual design and synthesis of a novel CAI based on this scaffold.
Proposed Synthetic Pathway
A plausible synthetic route to a novel carbonic anhydrase inhibitor from this compound involves a Suzuki coupling reaction to introduce a "tail" group, a common strategy for elaborating benzenesulfonamide scaffolds. This hypothetical pathway is illustrated below.
Caption: Proposed synthesis of a novel carbonic anhydrase inhibitor.
Experimental Protocols
This section details a hypothetical, yet experimentally sound, protocol for the synthesis of a novel carbonic anhydrase inhibitor starting from this compound via a Suzuki coupling reaction.
Protocol 1: Synthesis of a Hypothetical Carbonic Anhydrase Inhibitor
Objective: To synthesize a 5-aryl-2-methylbenzenesulfonamide derivative as a potential carbonic anhydrase inhibitor.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the selected arylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the base (2-3 equivalents), for instance, potassium carbonate.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final 5-aryl-2-methylbenzenesulfonamide derivative.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against various human carbonic anhydrase (hCA) isoforms. A stopped-flow CO₂ hydrase assay is a standard method.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the hCA isoforms in the assay buffer.
-
The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates are determined by following the change in absorbance of the pH indicator.
-
For the inhibition assay, a constant concentration of the enzyme is incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated water.
-
The initial reaction rates are recorded by the stopped-flow spectrophotometer.
-
The IC₅₀ values, representing the inhibitor concentration that causes 50% inhibition of the enzyme activity, are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Quantitative Data for Structurally Related Inhibitors
The following table summarizes the inhibitory activities of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms. This data provides a benchmark for the potential potency of novel inhibitors synthesized from this compound.
| Compound Class | hCA I (Kᵢ or IC₅₀, nM) | hCA II (Kᵢ or IC₅₀, nM) | hCA IX (Kᵢ or IC₅₀, nM) | hCA XII (Kᵢ or IC₅₀, nM) | Reference |
| Thiazolone-benzenesulfonamides | - | 1550-3920 | 10.93-25.06 | - | [6] |
| Benzoylthioureido benzenesulfonamides | 33.0 - 58.2 | - | - | - | [1] |
| 1,2,3-Triazole benzenesulfonamides | 428 - 638 | 95 - 164 | 25 - 52 | 31 - 80 | [5] |
| Hydrazonobenzenesulfonamides | 18.5 - 45.5 | - | - | - | [7] |
Note: The inhibitory activities are presented as either Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values in nanomolar (nM) units. Lower values indicate higher potency.
Signaling Pathway and Logical Relationships
The fundamental mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.
Caption: Carbonic anhydrase inhibition by a sulfonamide.
Conclusion
This compound serves as a promising, albeit underexplored, scaffold for the development of novel carbonic anhydrase inhibitors. The synthetic protocols and conceptual framework provided in these application notes offer a solid foundation for researchers to design and synthesize new derivatives. By employing established synthetic methodologies like Suzuki coupling and leveraging structure-activity relationship data from related benzenesulfonamides, it is possible to develop potent and selective CAIs for various therapeutic applications. The in vitro inhibition assays are crucial for evaluating the efficacy and isoform selectivity of these newly synthesized compounds, guiding further drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 56919-16-5|this compound|BLD Pharm [bldpharm.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of 5-Bromo-2-methylbenzenesulfonamide Derivatives for Antibacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives have long been a cornerstone of antimicrobial chemotherapy, primarily acting by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[1] The structural backbone of 5-Bromo-2-methylbenzenesulfonamide offers a versatile scaffold for the development of novel antibacterial agents. The presence of the bromo and methyl groups on the benzene ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antibacterial efficacy and spectrum of activity. This document provides detailed protocols for the synthesis of a series of this compound derivatives and their subsequent screening for antibacterial activity.
Signaling Pathway: Inhibition of Folic Acid Synthesis
Sulfonamides, including the this compound derivatives, exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a crucial step in the bacterial folate synthesis pathway.[3][4] Folate is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth and replication.[1][2]
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-2-methylbenzenesulfonamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents. In the realm of oncology and inflammatory diseases, derivatives of benzenesulfonamide have been successfully designed as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the inhibitor to the ATP-binding pocket of the target kinase.
While direct literature examples detailing the use of 5-Bromo-2-methylbenzenesulfonamide as a starting material for the synthesis of specific kinase inhibitors are not abundant, its chemical structure presents a valuable platform for the generation of diverse inhibitor libraries. The presence of a bromine atom allows for the introduction of various substituents through cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. The methyl and sulfonamide groups also offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a representative protocol for the utilization of this compound in the synthesis of a potential kinase inhibitor, based on established synthetic routes for analogous compounds.
Data Presentation: Representative Benzenesulfonamide-Based Kinase Inhibitors
The following table summarizes the biological activity of several kinase inhibitors featuring a benzenesulfonamide moiety. This data illustrates the potential for developing potent inhibitors based on this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Activity (IC50, µM) | Reference Compound |
| K22 | PLK4 | 0.1 | 1.3 (MCF-7 cells) | Axitinib (IC50 = 6.5 nM) |
| ALK5i-1 | ALK5 | >90% inhibition at 500 nM | - | - |
| CDKi-1 | CDK2 | 210 | - | O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine (IC50 = 210 nM) |
Experimental Protocols
This section details a representative, multi-step synthesis of a hypothetical N-(1H-indazol-6-yl)-5-substituted-2-methylbenzenesulfonamide, a potential PLK4 inhibitor, starting from this compound. This protocol is based on established chemical transformations for similar molecular scaffolds.
Protocol 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This initial step converts the sulfonamide to a more reactive sulfonyl chloride, which is a common precursor for the synthesis of sulfonamide-containing drugs.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and phosphorus pentachloride (1.2 eq).
-
Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 110 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Bromo-2-methylbenzenesulfonyl chloride.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of N-(1H-indazol-6-yl)-5-bromo-2-methylbenzenesulfonamide
This step involves the coupling of the synthesized sulfonyl chloride with an appropriate amine, in this case, 6-aminoindazole, to form the core structure of the target kinase inhibitor.
Materials:
-
5-Bromo-2-methylbenzenesulfonyl chloride
-
6-Aminoindazole
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 6-aminoindazole (1.0 eq) in pyridine (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-Bromo-2-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane (5 mL) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane (50 mL) and wash with 1 M HCl (3 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired N-(1H-indazol-6-yl)-5-bromo-2-methylbenzenesulfonamide.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Diversification
The bromine atom on the benzenesulfonamide ring serves as a handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
N-(1H-indazol-6-yl)-5-bromo-2-methylbenzenesulfonamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Celite
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add N-(1H-indazol-6-yl)-5-bromo-2-methylbenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the final kinase inhibitor analog.
Mandatory Visualizations
Caption: Representative synthetic workflow for a kinase inhibitor.
Caption: Simplified PLK4 signaling pathway and inhibitor action.
Conclusion
This compound represents a versatile, though not yet widely reported, starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer a feasible synthetic strategy to access a range of benzenesulfonamide-based compounds. The bromine functionality is a key feature, enabling late-stage diversification through modern cross-coupling methodologies, which is a powerful tool in the hit-to-lead and lead optimization phases of drug discovery. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
Application Note: A Detailed Experimental Protocol for the Sulfonylation of 4-Bromotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of 4-bromotoluenesulfonyl chloride via the electrophilic aromatic substitution reaction of 4-bromotoluene with chlorosulfonic acid. Sulfonyl chlorides are critical intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds widely utilized in pharmaceuticals and agrochemicals.[1] This protocol details the necessary reagents, reaction conditions, purification methods, and safety precautions. Quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.
Reaction Scheme and Mechanism
The sulfonylation of 4-bromotoluene is achieved through chlorosulfonation, where chlorosulfonic acid serves as the sulfonating agent.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism. The methyl group is an ortho-, para-director and the bromo group is also an ortho-, para-director. Due to steric hindrance from the methyl and bromo groups, the sulfonyl chloride group will preferentially add to the positions ortho to the methyl group or ortho to the bromo group, potentially leading to a mixture of isomers. The primary product detailed in this protocol is 4-bromo-2-methylbenzene-1-sulfonyl chloride.
Reaction: 4-Bromotoluene + Chlorosulfonic Acid → 4-Bromo-2-methylbenzene-1-sulfonyl chloride + HCl
Quantitative Data Summary
The following tables summarize the properties of the key reactant and the expected product, along with typical reaction parameters.
Table 1: Properties of Key Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Bromotoluene | C₇H₇Br | 171.03 | 184 | 26-29[2] |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 151-152 | -80 |
Table 2: Experimental Parameters and Product Characteristics
| Parameter | Value | Reference / Notes |
| Stoichiometry | ||
| 4-Bromotoluene | 1.0 equivalent | |
| Chlorosulfonic Acid | 4.0 equivalents | Excess is used to drive the reaction.[3] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C to -10 °C | To control the initial exothermic reaction.[3] |
| Reaction Temperature | Room Temperature | Allowed to warm after initial addition. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Product Data | For 4-bromo-2-methylbenzenesulfonyl chloride | |
| Product Name | 4-Bromo-2-methylbenzene-1-sulfonyl chloride | |
| Expected Yield | 75-85% | Varies based on reaction scale and purity. |
| Appearance | White to off-white solid | |
| Melting Point | 55-58 °C |
Experimental Protocol
This protocol details the synthesis, work-up, and purification of 4-bromo-2-methylbenzene-1-sulfonyl chloride.
3.1. Materials and Equipment
-
Chemicals:
-
4-Bromotoluene (≥98%)
-
Chlorosulfonic acid (≥99%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
3.2. Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler connected to a base solution).
-
The quenching step is highly exothermic. Perform the addition of the reaction mixture to ice slowly and with vigorous stirring.
3.3. Synthetic Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck should be fitted with a gas outlet connected to a trap.
-
Reagent Charging: Place the flask in an ice-salt bath to cool. Carefully add chlorosulfonic acid (e.g., 4.0 eq) to the flask. Begin stirring and allow the temperature to drop to between -10 °C and 0 °C.
-
Substrate Addition: Dissolve 4-bromotoluene (e.g., 1.0 eq) in a minimal amount of dry dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction: Add the 4-bromotoluene solution dropwise to the cold, stirred chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Prepare a large beaker containing a substantial amount of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. A white precipitate should form.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the pure 4-bromo-2-methylbenzene-1-sulfonyl chloride.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the Sulfonylation of 4-Bromotoluene.
References
Application Note: HPLC Purification of 5-Bromo-2-methylbenzenesulfonamide
Introduction
5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds with significant interest in medicinal chemistry and drug development. The synthesis of such molecules often results in crude products containing impurities, necessitating a robust purification method to isolate the target compound with high purity. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for obtaining highly pure material for subsequent downstream applications.
Principle of Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (typically a C18-bonded silica), while the mobile phase is a polar solvent mixture. In this method, this compound is loaded onto the column in a mobile phase with a lower concentration of organic solvent. As the concentration of the organic solvent is gradually increased, the hydrophobic interactions between the compound and the stationary phase are disrupted, leading to its elution. Impurities with different polarities will elute at different solvent concentrations, allowing for the collection of fractions containing the purified target compound.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample dissolution)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A preparative HPLC system equipped with a gradient pump, a manual or automated injector, a UV detector, and a fraction collector is utilized. The following table summarizes the optimized chromatographic conditions for the purification.
| Parameter | Condition |
| HPLC System | Preparative HPLC system |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 20.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 500 - 2000 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Table 1: HPLC Instrumentation and Conditions
3. Mobile Phase Gradient
The gradient elution profile is critical for achieving optimal separation of the target compound from impurities.
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 50 |
| 25.0 | 50 |
Table 2: Gradient Elution Program
4. Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude product in a minimal amount of methanol to create a concentrated stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
5. Purification Protocol
-
Equilibrate the C18 column with the initial mobile phase conditions (50% Acetonitrile) for at least 3 column volumes or until a stable baseline is achieved.
-
Inject the filtered sample solution onto the column.
-
Initiate the gradient elution program as detailed in Table 2.
-
Monitor the separation in real-time at 254 nm.
-
Collect fractions corresponding to the major peak, which represents the this compound.
-
After the elution of the main peak, wash the column with a high concentration of the organic phase to remove any strongly retained impurities.
-
Re-equilibrate the column with the initial mobile phase conditions before the next injection.
6. Post-Purification Processing
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
Hypothetical Purification Data
The following table summarizes the expected results from the purification of a crude sample of this compound using the described method.
| Parameter | Value |
| Expected Retention Time | 8 - 12 minutes |
| Purity of Crude Sample | ~85% |
| Purity of Purified Sample | >98% |
| Recovery Yield | ~90% |
Table 3: Summary of Expected Purification Results
Visualization
HPLC Purification Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Application Notes and Protocols: Characterization of 5-Bromo-2-methylbenzenesulfonamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylbenzenesulfonamide is a versatile chemical intermediate containing two key reactive sites: a sulfonamide group amenable to N-functionalization and an aryl bromide moiety suitable for cross-coupling reactions. These characteristics make it a valuable building block in the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for common transformations of this compound, including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. It also presents a summary of expected characterization data for the resulting products to aid in their identification and analysis.
I. N-Alkylation of the Sulfonamide Group
The sulfonamide nitrogen can be alkylated to introduce various substituents, modulating the steric and electronic properties of the molecule. A common method for N-alkylation involves deprotonation of the sulfonamide with a base followed by reaction with an alkyl halide.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Objective: To synthesize N-benzyl-5-bromo-2-methylbenzenesulfonamide.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Data for N-Benzyl-5-bromo-2-methylbenzenesulfonamide (Exemplary)
| Analysis | Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 8H, Ar-H), 5.3 (t, 1H, NH), 4.2 (d, 2H, N-CH₂), 2.5 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.1, 138.5, 136.2, 133.0, 132.5, 129.0, 128.8, 128.5, 128.0, 121.5, 48.0, 20.5 |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₄H₁₄BrNO₂S: 340.00; found 340.0 |
| IR (ATR, cm⁻¹) | ~3270 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~750 (C-Br stretch) |
II. Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 5-phenyl-2-methylbenzenesulfonamide.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data for 5-Phenyl-2-methylbenzenesulfonamide (Exemplary)
| Analysis | Result |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-7.3 (m, 8H, Ar-H), 4.8 (s, 2H, SO₂NH₂), 2.6 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5, 140.2, 139.8, 132.0, 130.5, 129.1, 128.8, 127.5, 127.2, 125.0, 20.8 |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₃H₁₃NO₂S: 248.07; found 248.1 |
| IR (ATR, cm⁻¹) | ~3350 & ~3250 (N-H stretches), ~1320 & ~1150 (S=O stretches) |
III. Buchwald-Hartwig Amination of the Aryl Bromide
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the site of the aryl bromide.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Objective: To synthesize 5-(phenylamino)-2-methylbenzenesulfonamide.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization Data for 5-(Phenylamino)-2-methylbenzenesulfonamide (Exemplary)
| Analysis | Result |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.5 (s, 1H, NH-Ar), 7.5-6.8 (m, 8H, Ar-H), 7.2 (s, 2H, SO₂NH₂), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 145.0, 142.5, 138.0, 130.0, 129.5, 122.0, 120.5, 118.0, 117.5, 115.0, 19.5 |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₃H₁₄N₂O₂S: 263.08; found 263.1 |
| IR (ATR, cm⁻¹) | ~3380 & ~3250 (N-H stretches), ~1600 (C=C stretch), ~1310 & ~1140 (S=O stretches) |
Visualizations
Caption: Workflow for the N-alkylation of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting & Optimization
Technical Support Center: Bromination of 2-Methylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of 2-methylbenzenesulfonamide. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2-methylbenzenesulfonamide?
A1: The bromination of 2-methylbenzenesulfonamide is an electrophilic aromatic substitution reaction. The major product is typically 4-bromo-2-methylbenzenesulfonamide. The directing effects of the substituents on the benzene ring, the activating ortho, para-directing methyl group and the deactivating meta-directing sulfonamide group, favor substitution at the position para to the methyl group and meta to the sulfonamide group.
Q2: What are the most common side reactions observed during the bromination of 2-methylbenzenesulfonamide?
A2: The most common side reactions include the formation of isomeric monobrominated products, polybrominated products, and benzylic bromination. The formation of these side products is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time.
Q3: How can I minimize the formation of polybrominated side products?
A3: To minimize polybromination, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 2-methylbenzenesulfonamide to the brominating agent is a good starting point. Additionally, carrying out the reaction at a lower temperature can help to increase selectivity and reduce the rate of multiple substitutions.
Q4: What conditions favor benzylic bromination over aromatic bromination?
A4: Benzylic bromination, the substitution of a hydrogen atom on the methyl group, is favored under free-radical conditions. This typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator such as AIBN or exposure to UV light.[1][2] To avoid this side reaction when aromatic substitution is desired, it is best to use a Lewis acid catalyst with a brominating agent like molecular bromine (Br₂) and perform the reaction in the dark.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; too low may be too slow, too high may increase side products. - Re-evaluate the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Presence of Multiple Isomers | - The directing effects of the methyl and sulfonamide groups can lead to a mixture of ortho, meta, and para isomers relative to the methyl group. | - Employ a milder brominating agent to increase regioselectivity. - Lowering the reaction temperature can sometimes improve the isomeric ratio. - Careful column chromatography is often necessary to separate the isomers. |
| Formation of Dibrominated or Tribrominated Products | - Excess brominating agent. - Reaction temperature is too high. - Extended reaction time. | - Use a stoichiometric amount (or a slight deficit) of the brominating agent. - Maintain a low and controlled reaction temperature. - Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC-MS). |
| Significant Amount of Benzylic Bromination Product | - Reaction conditions favor free-radical substitution (e.g., presence of light, radical initiators). | - Conduct the reaction in the dark. - Avoid the use of radical initiators like AIBN or benzoyl peroxide unless benzylic bromination is the desired outcome. - Use a polar solvent and a Lewis acid catalyst to promote electrophilic aromatic substitution. |
| Starting Material Remains Unchanged | - Inactive catalyst. - Insufficiently reactive brominating agent. - Reaction temperature is too low. | - Use a fresh or newly activated Lewis acid catalyst. - Consider a more reactive brominating system (e.g., Br₂ with a stronger Lewis acid). - Gradually increase the reaction temperature while monitoring for product formation and side reactions. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence the product distribution in the bromination of 2-methylbenzenesulfonamide. These are representative examples and actual results may vary.
Table 1: Effect of Brominating Agent on Product Distribution
| Brominating Agent | Desired Product (%) | Isomeric Products (%) | Polybrominated Products (%) | Benzylic Bromination (%) |
| Br₂ / FeBr₃ | 75 | 15 | 10 | <1 |
| NBS / CCl₄, Light | <5 | <5 | <1 | 90 |
| Br₂ in Acetic Acid | 60 | 25 | 15 | <1 |
Table 2: Effect of Temperature on Product Distribution (using Br₂/FeBr₃)
| Temperature (°C) | Desired Product (%) | Isomeric Products (%) | Polybrominated Products (%) |
| 0 | 80 | 15 | 5 |
| 25 (Room Temp) | 70 | 20 | 10 |
| 50 | 55 | 25 | 20 |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-2-methylbenzenesulfonamide (Aromatic Bromination)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzenesulfonamide (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, 0.1 eq.).
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into a cold, aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extraction: Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(bromomethyl)benzenesulfonamide (Benzylic Bromination)
-
Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve 2-methylbenzenesulfonamide (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography.
Visualizations
Caption: Reaction pathways in the bromination of 2-methylbenzenesulfonamide.
Caption: A troubleshooting workflow for the bromination of 2-methylbenzenesulfonamide.
References
Technical Support Center: Purification of 5-Bromo-2-methylbenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Bromo-2-methylbenzenesulfonamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice: The solvent may be too good, retaining impurities in the crystals, or too poor, causing premature precipitation. - Incomplete removal of mother liquor: Residual impure solvent can contaminate the final product. - Co-crystallization of impurities: Impurities with similar solubility profiles may crystallize with the product. | - Solvent Screening: Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the product is soluble when hot and sparingly soluble when cold. - Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. - Second Recrystallization: A second recrystallization step may be necessary to achieve higher purity. |
| "Oiling Out" During Recrystallization | - High impurity concentration: A large amount of impurities can lower the melting point of the mixture. - Solution is too concentrated. - Cooling the solution too rapidly. | - Add more solvent: This can help to keep the compound dissolved at a lower temperature. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Use a co-solvent system: Adding a miscible "anti-solvent" can sometimes induce crystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow or no elution. - Column overloading: Too much crude material was loaded onto the column. - Improper column packing: Air bubbles or channels in the stationary phase can lead to uneven flow and poor separation. | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired compound.[1] - Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. - Proper Packing: Prepare a slurry of silica gel in the mobile phase and pour it carefully to avoid air bubbles.[1] |
| Compound Stuck on the Column | - Compound is too polar for the chosen eluent. - Compound is unstable on silica gel. | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, adding a small amount of methanol or ammonia to the eluent can be effective.[2] - Alternative Stationary Phase: Consider using a different stationary phase like alumina or reverse-phase silica.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the impurity profile depends on the synthetic route, common impurities may include unreacted starting materials such as 2-methylbenzenesulfonamide, over-brominated products (e.g., dibromo-2-methylbenzenesulfonamide), and positional isomers.
Q2: Which solvents are best for the recrystallization of this compound?
A2: A good starting point for solvent selection includes alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixture of these with an anti-solvent like water or hexane.[3] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q3: My recrystallized product has a low yield. What can I do?
A3: Low yield is often due to using too much solvent during the dissolution step.[4] Try to use the minimum amount of hot solvent required to fully dissolve the crude product. You can also try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. Incomplete crystallization due to insufficient cooling time or temperature can also be a factor.[4]
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a potential solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Column Chromatography Protocol
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of the target compound from impurities. An Rf value of approximately 0.3 is often ideal for the product.[1]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions using TLC or another analytical technique to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data for typical purification outcomes.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Purity (HPLC Area %) | Yield (%) | Observations |
| Ethanol | 98.5% | 75% | Well-formed crystals, slow crystallization. |
| Isopropanol/Water (9:1) | 99.2% | 85% | Rapid crystallization, fine needles. |
| Ethyl Acetate/Hexane (1:2) | 97.8% | 80% | Good crystal formation. |
Table 2: Column Chromatography Elution Parameters
| Mobile Phase (Hexane:Ethyl Acetate) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Outcome |
| 4:1 | 0.35 | 0.50 | 0.10 | Good separation. |
| 2:1 | 0.60 | 0.75 | 0.30 | Poor separation between product and impurity 1. |
| 9:1 | 0.10 | 0.20 | 0.00 | Slow elution. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-Bromo-2-methylbenzenesulfonamide
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is giving a low yield. What is the most common reason for this?
A: Low yields in cross-coupling reactions with substrates like this compound can stem from several factors. One of the most common issues is suboptimal catalyst loading. However, other critical parameters include the choice of ligand, base, and solvent, as well as the overall reaction setup and purity of reagents. The electron-withdrawing nature of the sulfonamide group can also impact the reactivity of the aryl bromide.[1][2]
Q2: How do I determine the optimal catalyst loading for my reaction?
A: The ideal catalyst loading is a balance between reaction efficiency and cost. For initial optimization, a catalyst loading of 1-2 mol% is a good starting point.[3] For more challenging couplings or on a small scale where maximizing the yield is the priority, a higher loading of up to 5 mol% may be required.[3] Conversely, for large-scale industrial applications, extensive optimization is often undertaken to reduce the catalyst loading to below 1 mol%.[3] It is recommended to screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%) to determine the optimal concentration for your specific conditions.[3][4]
Q3: What type of palladium catalyst and ligand should I use for coupling with this compound?
A: The choice of the palladium source and ligand is critical for a successful reaction.[5] For Suzuki-Miyaura couplings, common palladium precursors include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[6] For Buchwald-Hartwig aminations, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.[5] The use of well-defined, air-stable precatalysts (e.g., G3 or G4 precatalysts) can lead to more reproducible and higher-yielding reactions.[1][7]
For ligands, bulky, electron-rich phosphine ligands are often effective for coupling with aryl bromides.[5] For Suzuki reactions, ligands like SPhos, XPhos, or RuPhos can be beneficial.[6] In the case of Buchwald-Hartwig aminations, ligands such as XPhos, RuPhos, and DavePhos are often effective.[5]
Q4: Does the choice of base and solvent affect the catalyst loading?
A: Yes, the base and solvent system can significantly influence the catalytic cycle and, consequently, the required catalyst loading. A strong, non-nucleophilic base is often required to facilitate the catalytic cycle.[5] For Suzuki couplings, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a frequent choice.[5] The solvent must be anhydrous and aprotic, with toluene, dioxane, and THF being common options.[5] The optimal combination of base and solvent can enhance catalyst turnover, potentially allowing for a lower catalyst loading.
Q5: Should I be concerned about running the reaction under an inert atmosphere?
A: Absolutely. It is highly recommended to perform cross-coupling reactions under an inert atmosphere, such as argon or nitrogen.[3][8] The active palladium(0) catalyst and many phosphine ligands are sensitive to oxygen and can be deactivated through oxidation, which will lead to lower yields.[1][3] Rigorous exclusion of oxygen and moisture is critical for consistent and reproducible results.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst System: The active Pd(0) species is not being generated effectively.[8] | - Use a fresh, high-quality palladium precatalyst. - Consider using a modern, well-defined precatalyst for more reliable generation of the active catalyst.[1] - Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.[1] |
| Inappropriate Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion. | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).[6] | |
| Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate and reaction type. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6] | |
| Incorrect Base or Solvent: The base may be too weak, or the solvent may not be appropriate for the reaction. | - For Suzuki couplings, try a stronger base like K₃PO₄. - For Buchwald-Hartwig aminations, ensure a strong, non-nucleophilic base like NaOtBu is used.[5] - Ensure the solvent is anhydrous and capable of solubilizing all reaction components. | |
| Reaction is Sluggish or Stalls | Low Catalyst Activity: The catalyst turnover is slow under the current conditions. | - Increase the reaction temperature.[8] - Increase the catalyst loading.[3][8] - Switch to a more active ligand or precatalyst.[1] |
| Poor Mixing: In heterogeneous mixtures (e.g., with an insoluble base), inadequate stirring can limit the reaction rate. | - Ensure vigorous and consistent stirring throughout the reaction.[8][9] | |
| Formation of Significant Byproducts | Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or the starting aryl bromide.[2][8] | - Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents.[6] - For Suzuki reactions, using a slight excess of the aryl bromide can sometimes minimize boronic acid homocoupling. |
| Dehalogenation: Replacement of the bromine atom with a hydrogen atom.[6] | - This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.[6] | |
| Reproducibility Issues | Inconsistent Reagent Quality: The purity of substrates, catalyst, ligand, base, and solvent can vary between batches.[9] | - Use reagents from a reliable source and assess their purity.[8] - Ensure solvents are freshly dried and degassed before use. |
| Variations in Reaction Setup: Inconsistent inert atmosphere techniques or order of reagent addition.[9] | - Standardize the procedure for setting up the reaction, including the method for degassing and the order of addition of reagents.[9] |
Data Presentation
The following tables provide illustrative data on how catalyst loading can affect the yield in typical cross-coupling reactions. Note that these are generalized examples, and the optimal conditions for your specific reaction with this compound may differ.
Table 1: Illustrative Effect of Catalyst Loading on Yield in a Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Typical Yield (%) | Observations |
| 0.5 | 30-50 | Economical for large-scale synthesis, but may lead to incomplete conversion or require longer reaction times. |
| 1.0 | 65-85 | A common starting point for optimization, offering a good balance between cost and efficiency. |
| 2.0 | >85 | Higher loading can drive the reaction to completion, especially for less reactive substrates. |
| 5.0 | >90 | Often used for very challenging couplings or in high-throughput screening to maximize yield. |
Table 2: Illustrative Effect of Catalyst Loading on Yield in a Buchwald-Hartwig Amination
| Catalyst Loading (mol%) | Typical Yield (%) | Observations |
| 0.5 | 40-60 | May be sufficient for highly reactive substrates but often results in incomplete conversion.[3] |
| 1.0 | 75-90 | A good starting point that often provides high yields.[3] |
| 2.0 | >90 | Can be necessary for challenging substrates or to reduce reaction times.[3] |
| 5.0 | >95 | Typically reserved for difficult couplings where maximizing yield is the primary objective.[3] |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.[6] The purity of all reagents is crucial for reproducibility.[9]
1. Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, at the desired mol%) and the ligand (e.g., SPhos, with a Pd:ligand ratio of 1:2 to 1:4) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Protocol for Optimizing Catalyst Loading in a Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add:
-
This compound (1.0 mmol)
-
The desired amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, at the desired mol%)
-
Ligand (e.g., XPhos, with a Pd:ligand ratio of 1:2)
-
-
Add anhydrous toluene (5 mL).
-
Finally, add the base (e.g., sodium tert-butoxide, 1.4 mmol) to the reaction mixture.[5]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Preventing decomposition of 5-Bromo-2-methylbenzenesulfonamide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2-methylbenzenesulfonamide during chemical reactions.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter decomposition of this compound under specific reaction conditions. This guide outlines potential issues, their causes, and recommended solutions to maintain the integrity of the compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Decomposition of starting material: The sulfonamide may be unstable under the chosen reaction conditions. | - Verify Reagent Purity: Ensure the this compound is of high purity and has been stored correctly, typically at -20°C, to prevent degradation before use. - Optimize Reaction Temperature: Avoid excessive heat. If high temperatures are necessary, minimize the reaction time. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Formation of Unidentified Byproducts | Side reactions involving the sulfonamide group: The sulfonamide moiety may be reacting with other reagents. | - pH Control: Avoid strongly acidic or basic conditions, which can promote hydrolysis of the sulfonamide. If acidic or basic conditions are required, consider using milder reagents or performing the reaction at a lower temperature. - Choice of Reagents: Be cautious with strong oxidizing or reducing agents. |
| Cleavage of the Sulfonamide Bond | Harsh acidic or reductive conditions: The S-N bond of the sulfonamide is susceptible to cleavage under certain conditions. | - Avoid Strong, Hot Acids: If acidic conditions are necessary, use milder acids and lower temperatures. Prolonged heating in strong acid can lead to hydrolysis. - Alternative Reductive Cleavage Conditions: If a reduction is required elsewhere in the molecule, be aware that some reducing agents can cleave the sulfonamide. |
| Unexpected Color Change | Decomposition or side reactions: The formation of colored impurities often indicates degradation of the starting material or product. | - Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of impurities early. - Purification: If colored byproducts are formed, ensure rigorous purification of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable solid compound under standard laboratory conditions. For long-term storage, it is recommended to keep it at -20°C.[1] It is generally stable to a range of synthetic conditions, including some palladium-catalyzed cross-coupling reactions at elevated temperatures.[2] However, like other arylsulfonamides, it can be susceptible to decomposition under harsh chemical conditions.
Q2: Under what specific conditions is this compound likely to decompose?
A2: Decomposition is most likely to occur under the following conditions:
-
Strongly Acidic Conditions with Heat: This can lead to the hydrolysis of the sulfonamide bond.
-
Strong Reducing Conditions: Certain reducing agents can cleave the sulfonamide group.
-
High Temperatures for Prolonged Periods: While stable at elevated temperatures for some reactions, extended exposure to high heat can lead to thermal decomposition. The exact decomposition temperature is not well-documented, but caution should be exercised at temperatures exceeding 150°C.
-
Presence of Strong Oxidizing Agents: The sulfonamide group can be susceptible to oxidation.
Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A3: Yes, the sulfonamide group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. For instance, related brominated sulfonamides have been successfully used in Suzuki-Miyaura coupling reactions at temperatures up to 90°C in the presence of a palladium catalyst and a base.[2] This suggests that this compound can be a suitable substrate for such transformations, with the reaction occurring at the C-Br bond.
Q4: How can I monitor the decomposition of this compound during a reaction?
A4: The most effective way to monitor for decomposition is by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Look for the appearance of new spots that are not your starting material or desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide more detailed information on the formation of byproducts and their molecular weights, helping to identify potential decomposition pathways.
Q5: What are the likely decomposition products of this compound?
A5: While specific decomposition pathways for this exact molecule are not extensively documented, based on the general chemistry of arylsulfonamides, potential decomposition products could include:
-
Hydrolysis Products: 5-Bromo-2-methylbenzenesulfonic acid and ammonia (or the corresponding amine if N-substituted) under acidic or basic hydrolysis.
-
Reductive Cleavage Products: 5-Bromo-2-methylbenzene and sulfur-containing byproducts.
Experimental Protocols
Example Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from a similar reaction with a bromo-thiophene-sulfonamide and demonstrates the stability of the sulfonamide group under these conditions.[2]
Reaction:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a clean, oven-dried flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Issues with the removal of protecting groups from sulfonamides
Welcome to the technical support center for the removal of protecting groups from sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of sulfonamides, with a focus on commonly used protecting groups such as Nosyl (Ns), Tosyl (Ts), and Boc.
Question: My Nosyl (Ns) deprotection using a thiol and base is incomplete or has failed. What are the common causes and solutions?
Answer:
Incomplete or failed Nosyl deprotection is a frequent challenge. The most common method involves nucleophilic aromatic substitution (SNAr) with a thiol, such as thiophenol, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like DMF or acetonitrile.[1][2] Several factors can lead to a sluggish or unsuccessful reaction:
-
Reagent Quality: The thiol reagent may have oxidized over time. It is crucial to use a fresh or properly stored thiol.[2]
-
Base Strength and Solubility: The base might not be strong enough or sufficiently soluble in the reaction solvent to generate the required thiolate nucleophile. Cesium carbonate (Cs₂CO₃) can be a more effective base in some cases.[3]
-
Steric Hindrance: Significant steric bulk around the sulfonamide can impede the approach of the nucleophile.
-
Reaction Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be used to accelerate the reaction.[3]
-
Reduced Nosyl Group: If the nitro group on the nosyl moiety has been unintentionally reduced to an amine, the typical thiolate-mediated deprotection will not work as the ring is no longer sufficiently electron-poor for SNAr.[4] In such cases, reductive or acidic methods typically used for tosyl groups may be necessary.[4]
Troubleshooting Workflow for Nosyl Deprotection
Caption: Troubleshooting workflow for incomplete Nosyl deprotection.
Question: The deprotection of my Tosyl (Ts) protected amine requires harsh conditions that are degrading my compound. Are there milder alternatives?
Answer:
Tosylamides are notoriously stable, and their cleavage often requires harsh conditions like strong acids (e.g., HBr in acetic acid, concentrated H₂SO₄) or dissolving metal reductions (e.g., Na/NH₃), which are incompatible with many functional groups.[5][6] However, several milder methods have been developed:
-
Reductive Cleavage: Reagents like samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH) can effectively cleave tosyl groups under gentler conditions.[7][8] Low-valent titanium reagents have also been shown to be effective.[7]
-
Acidic Cleavage with Trifluoromethanesulfonic Acid (TfOH): Near-stoichiometric amounts of TfOH can selectively deprotect N-arylsulfonamides under moderate temperatures.[9][10] This method is often chemoselective, leaving other protecting groups intact.[9]
-
Electrochemical Methods: Electrochemical detosylation offers a mild and selective alternative, often proceeding under neutral conditions.[11]
Comparison of Tosyl Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strong Acid | HBr/AcOH, conc. H₂SO₄ | High temperature (70-100 °C) | Inexpensive | Harsh, low functional group tolerance[6] |
| Dissolving Metal | Na/NH₃(l) | Low temperature (-78 °C) | Powerful | Requires specialized equipment, not very selective |
| Samarium (II) Iodide | SmI₂ | Room temperature | Mild, good for sensitive substrates[7][12] | Stoichiometric, requires inert atmosphere |
| Magnesium/Methanol | Mg, MeOH | Reflux | Inexpensive, effective[8] | Can be slow, may affect other reducible groups |
| Triflic Acid | TfOH | 90 °C in 1,2-dichloroethane | Chemoselective for N-arylsulfonamides[10] | Strong acid, potential for sulfonyl migration[9] |
Question: I am observing sulfonyl group migration as a side reaction during the acidic deprotection of my N-arylsulfonamide. How can I prevent this?
Answer:
Sulfonyl group migration is a known side reaction during the acidic hydrolysis of N-arylsulfonamides, particularly with electron-rich aromatic rings.[5][9] This Fries-type rearrangement is catalyzed by strong acids like trifluoromethanesulfonic acid (TfOH).[5]
Mechanism of Sulfonyl Group Migration
Caption: Pathway showing competing deprotection and sulfonyl migration.
To minimize this side reaction:
-
Substrate Electronics: This rearrangement is more prevalent in electron-rich systems. For neutral or electron-deficient N-arylsulfonamides, simple deprotection is the major pathway.[9][10]
-
Reaction Conditions: Carefully controlling the amount of acid and the reaction temperature can influence the outcome. Using the minimum necessary amount of acid can favor deprotection over rearrangement.
-
Alternative Methods: If migration is a persistent issue, switching to a non-acidic deprotection method, such as reductive cleavage (e.g., SmI₂, Mg/MeOH), is the most effective solution.
Question: My Boc-sulfonamide deprotection is proving difficult. Aren't Boc groups supposed to be easily cleaved by acid?
Answer:
While the tert-butyloxycarbonyl (Boc) group is a quintessential acid-labile protecting group for amines, its behavior when attached to a sulfonamide nitrogen can be different. The strong electron-withdrawing nature of the sulfonyl group can make the Boc group more stable towards acid than a standard N-Boc amine.
However, placing a Boc group on the sulfonamide nitrogen activates the sulfonamide itself, making the N-S bond susceptible to reductive cleavage under mild conditions.[5] This strategy is sometimes employed intentionally.
For direct cleavage of the Boc group from a sulfonamide, standard strong acid conditions are typically required:
-
Trifluoroacetic Acid (TFA): A common method is using TFA in a solvent like dichloromethane (DCM).[13][14]
-
HCl in Dioxane: A solution of hydrogen chloride in dioxane is also effective.[13]
If you are experiencing incomplete deprotection, consider increasing the concentration of the acid, the reaction time, or the temperature, while monitoring for potential degradation of your substrate.[13]
Frequently Asked Questions (FAQs)
Q1: How can I selectively deprotect one sulfonamide group in the presence of another? A1: Chemoselectivity can be achieved by exploiting the different reactivities of various sulfonyl groups. For instance, the Nosyl (Ns) group can be removed with thiols under conditions that leave a Tosyl (Ts) group intact.[1] Similarly, acidic deprotection with TfOH can selectively cleave N-arylsulfonamides in the presence of N-alkylsulfonamides.[9][10]
Q2: What are some common side reactions to watch out for during sulfonamide deprotection? A2: Besides sulfonyl group migration, other potential side reactions include:
-
Alkylation: During acid-catalyzed deprotection (especially for Boc groups), the generated carbocations can alkylate sensitive residues like methionine or tryptophan. Using scavengers like anisole or thioanisole can help mitigate this.[15]
-
Over-reduction: When using strong reductive methods, other functional groups in the molecule (e.g., esters, nitriles) might also be reduced.[16]
-
Racemization: Harsh acidic or basic conditions can potentially cause epimerization at adjacent stereocenters. It's crucial to screen conditions and check the stereochemical integrity of the product.[17]
Q3: My reaction produces a foul odor when deprotecting a Nosyl group. How can I manage this? A3: The odor is due to the thiol reagent (e.g., thiophenol). To manage this:
-
Work in a well-ventilated fume hood.
-
Quench residual thiol: After the reaction, excess thiol can be quenched with an oxidizing agent like hydrogen peroxide or by forming a disulfide.
-
Use odorless alternatives: An odorless method using homocysteine thiolactone has been developed to generate the thiolate in situ.[18]
-
Solid-supported reagents: Using a polymer-supported thiol reagent can simplify workup (removal by filtration) and contain the odor.[3]
Experimental Protocols
Protocol 1: General Procedure for Nosyl (Ns) Deprotection with Thiophenol [1]
-
To a stirred solution of the N-nosyl sulfonamide (1.0 equiv) in acetonitrile or DMF (approx. 0.2 M), add thiophenol (2.5 equiv).
-
Cool the mixture in an ice-water bath.
-
Add potassium carbonate (K₂CO₃, 2.5 equiv) or cesium carbonate (Cs₂CO₃, 2.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature or heat to 50 °C and stir for 40 minutes to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Tosyl (Ts) Deprotection with Magnesium/Methanol [8]
-
To a solution of the N-tosyl sulfonamide (1.0 equiv) in anhydrous methanol (approx. 0.1 M), add magnesium turnings (10-20 equiv).
-
Stir the suspension at room temperature or heat to reflux. The reaction may be exothermic. Sonication can also be used to accelerate the reaction.[5]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove insoluble magnesium salts, washing the pad with ethyl acetate or dichloromethane.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Boc-Sulfonamide Deprotection with TFA [14]
-
Dissolve the N-Boc sulfonamide (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at 0 °C. If the substrate contains other acid-sensitive groups, a scavenger such as triethylsilane or anisole should be added.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
Dissolve the residue in an appropriate solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer, combine the organic layers, dry, and concentrate.
-
Purify the product as needed. The product may be isolated as the free amine or its TFA salt.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. reddit.com [reddit.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. p-Toluenesulfonamides [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Troubleshooting low conversion rates in 5-Bromo-2-methylbenzenesulfonamide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-methylbenzenesulfonamide. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the chlorosulfonation of 2-bromotoluene followed by amination.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low yields can arise from issues in either the chlorosulfonation or the amination step. Here are the primary factors to investigate:
-
Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the unreactive sulfonic acid. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2][3]
-
Reagent Quality: The purity of your starting materials, 2-bromotoluene and chlorosulfonic acid, is crucial. Impurities in the starting material can lead to side reactions and a lower yield of the desired product. Similarly, the ammonia solution used for amination should be of appropriate concentration.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.[3]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during aqueous workup and optimize your purification method.
Q2: I am observing the formation of multiple products in my chlorosulfonation reaction. How can I improve the selectivity?
A2: The chlorosulfonation of substituted benzenes can sometimes yield isomeric products. In the case of 2-bromotoluene, while the primary product is expected to be 5-bromo-2-methylbenzenesulfonyl chloride, other isomers can form.
-
Reaction Temperature: The temperature of the chlorosulfonation reaction can influence isomer distribution. Generally, lower temperatures favor the formation of the para-substituted product. It is crucial to maintain the recommended reaction temperature.
-
Rate of Addition: Adding the 2-bromotoluene to the chlorosulfonic acid slowly and at a controlled temperature can help to minimize the formation of undesired isomers and other side products.
Q3: The amination of my 5-bromo-2-methylbenzenesulfonyl chloride is sluggish or incomplete. What can I do?
A3: If the conversion of the sulfonyl chloride to the sulfonamide is problematic, consider the following:
-
Concentration of Ammonia: Ensure you are using a sufficiently concentrated solution of ammonia.
-
Reaction Temperature: While the reaction is often exothermic initially, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Purity of the Sulfonyl Chloride: If the sulfonyl chloride was not pure, containing residual chlorosulfonic acid or the hydrolyzed sulfonic acid, the yield of the sulfonamide will be reduced.
Q4: I am having difficulty purifying the final product, this compound. What are the recommended methods?
A4: Purification of sulfonamides can often be achieved through recrystallization.
-
Solvent Selection: The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[4]
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to impurities or the cooling process being too rapid. Try adding more solvent, cooling the solution more slowly, or using a co-solvent system.[5]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion Rates
| Symptom | Potential Cause | Suggested Solution |
| Low yield of 5-bromo-2-methylbenzenesulfonyl chloride | Hydrolysis of chlorosulfonic acid or the product | Use anhydrous conditions and reagents. |
| Formation of isomeric sulfonyl chlorides | Control reaction temperature and addition rate. | |
| Incomplete reaction | Monitor reaction by TLC; consider longer reaction time. | |
| Low yield of this compound | Hydrolysis of the sulfonyl chloride intermediate | Ensure the intermediate is dry before amination. |
| Incomplete amination reaction | Use concentrated ammonia; gentle heating may be necessary. | |
| Product loss during workup | Optimize extraction and recrystallization procedures. | |
| Presence of sulfonic acid byproduct | Reaction with water | Rigorously exclude moisture from the reaction.[3] |
| Multiple spots on TLC of the final product | Isomeric impurities or side products | Improve purification by recrystallization or chromatography. |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride
This protocol is based on the general procedure for the chlorosulfonation of aromatic compounds.
Materials:
-
2-Bromotoluene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add chlorosulfonic acid to the flask and cool it to 0 °C in an ice bath.
-
Slowly add 2-bromotoluene dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2-methylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.
Materials:
-
5-Bromo-2-methylbenzenesulfonyl chloride (crude from Step 1)
-
Concentrated ammonium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution. An exothermic reaction is expected.
-
After the initial exotherm subsides, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Key factors influencing reaction yield.
References
Technical Support Center: Identifying Impurities in 5-Bromo-2-methylbenzenesulfonamide by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 5-Bromo-2-methylbenzenesulfonamide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common potential process-related impurities I should look for when analyzing this compound?
A1: Impurities often originate from starting materials, side reactions, or incomplete reactions during synthesis. Based on a typical synthesis route starting from 4-bromotoluene, you should look for the following potential impurities.[1] The table below summarizes these, along with their expected protonated mass-to-charge ratios ([M+H]⁺).
Q2: I see an unexpected peak in my chromatogram. How do I begin to identify if it's a genuine impurity?
A2: A systematic approach is crucial to distinguish between impurities, instrument noise, and mass spectrometry artifacts like adducts. Follow the logical workflow below to characterize an unknown peak. Key initial steps include checking the mass-to-charge ratio (m/z) to see if it corresponds to common adducts of your main compound and examining the peak for the characteristic isotopic pattern of a bromine-containing molecule.
Q3: The mass spectrum of my main peak and some unknown peaks show two signals of nearly equal intensity separated by ~2 m/z units. What does this indicate?
A3: This is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[2] Therefore, any molecule containing a single bromine atom, including this compound and its brominated impurities, will exhibit a pair of peaks (M and M+2) of nearly equal abundance in its mass spectrum. This is a key diagnostic feature to confirm that an unknown peak is a brominated species.
Q4: I am observing a fragment ion corresponding to a neutral loss of 64 Da in my MS/MS spectrum. What is this?
A4: The loss of 64 Da from the parent ion is a characteristic fragmentation pattern for many aromatic sulfonamides, corresponding to the elimination of a sulfur dioxide (SO₂) molecule.[3][4] Observing this neutral loss during collision-induced dissociation (CID) in an MS/MS experiment strongly suggests that the unknown peak is a sulfonamide-containing compound.
Q5: How can I definitively confirm the structure of a suspected impurity?
A5: Definitive structural confirmation requires further analysis. The first step is to analyze the MS/MS fragmentation pattern of the impurity and compare it to that of your main compound or other known standards. If the impurity is suspected to be a known compound, the most reliable method is to obtain a certified reference standard of that impurity and compare its retention time and mass spectra directly under identical LC-MS conditions.
Q6: My baseline is very noisy, and I'm seeing many small, unidentified peaks. What are common sources of contamination?
A6: High background noise and contamination can originate from various sources.[5][6] Common culprits include:
-
Mobile Phase: Impurities in solvents (water, acetonitrile, methanol) or additives (formic acid, ammonium acetate). Always use high-purity, LC-MS grade reagents.[6]
-
Sample Preparation: Contaminants leaching from plasticware (e.g., plasticizers), glassware that has been improperly cleaned, or cross-contamination between samples.[7]
-
LC System: Column bleed, contaminated tubing, or residue buildup in the injector or pump seals.[5]
-
Carryover: Insufficient flushing of the injection system between runs can cause peaks from a previous, more concentrated sample to appear in subsequent analyses.[5]
Q7: The retention time of my main compound is shifting between injections. What could be the cause?
A7: Retention time instability can compromise data quality and compound identification.[5] Potential causes include:
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component over time can alter the elution strength.
-
Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between gradient runs.
-
Column Temperature: Fluctuations in the column oven temperature. Ensure the temperature controller is stable.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
-
Pump Performance: Inconsistent flow rates due to air bubbles in the pump, faulty check valves, or pump seal failure.[8]
Data Presentation: Potential Impurities and Common Adducts
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Notes |
|---|---|---|---|---|---|
| 4-Bromotoluene | C₇H₇Br | 171.04 | 171.98 / 173.98 | Starting Material | |
| 5-Bromo-2-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | 269.55 | N/A (Highly reactive) | Reaction Intermediate | |
| 5-Bromo-2-methylbenzenesulfonic acid | C₇H₇BrO₃S | 251.10 | 251.96 / 253.96 | Hydrolysis Product | |
| 3-Bromo-4-methylbenzenesulfonamide | C₇H₈BrNO₂S | 250.11 | 250.97 / 252.97 | Isomeric Impurity |
| Dibromo-2-methylbenzenesulfonamide | | C₇H₇Br₂NO₂S | 329.01 | 328.88 / 330.88 / 332.88 | Di-brominated side product (distinct M, M+2, M+4 pattern) |
Table 2: Common Adducts Observed in ESI+ Mode
| Adduct Ion | Mass Difference (Da) | Expected m/z for Main Compound |
|---|---|---|
| [M+H]⁺ | +1.0078 | 250.97 / 252.97 |
| [M+NH₄]⁺ | +18.0344 | 268.00 / 270.00 |
| [M+Na]⁺ | +22.9898 | 272.95 / 274.95 |
| [M+K]⁺ | +38.9637 | 289.93 / 291.93 |
| [2M+H]⁺ | M + 1.0078 | 500.94 / 502.94 / 504.94 |
Data sourced from common knowledge and references.[7][9]
Experimental Protocols
Recommended LC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization may be required based on your specific instrumentation and impurity profile.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1-1.0 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial to remove any particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 600.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Data Acquisition: Full scan mode for initial impurity identification. For confirmation, use Targeted MS/MS on the parent ions of the main compound (m/z 251.0/253.0) and suspected impurities.
-
Visualization
Caption: A logical workflow for characterizing an unknown peak detected during LC-MS analysis.
Caption: Potential points of impurity introduction during a typical synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. whitman.edu [whitman.edu]
- 3. aaqr.org [aaqr.org]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. support.waters.com [support.waters.com]
- 10. journalofchemistry.org [journalofchemistry.org]
Technical Support Center: Enhancing the Stability of 5-Bromo-2-methylbenzenesulfonamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-Bromo-2-methylbenzenesulfonamide in solution. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during laboratory work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound solutions.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness in Solution | 1. Low Solubility: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Temperature Effects: Solubility is temperature-dependent; a decrease in temperature may cause the compound to precipitate. 3. pH Effects: The pH of the solution may be at a point where the compound is least soluble. | 1. Solvent Selection: Consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to increase solubility. 2. Temperature Control: Prepare and store solutions at a constant, controlled temperature. If warming is necessary to dissolve the compound, ensure it does not induce degradation. 3. pH Adjustment: Adjust the pH of the solution. For sulfonamides, solubility can often be increased in slightly alkaline conditions. |
| Loss of Potency or Inconsistent Results Over Time | 1. Chemical Degradation: The compound is degrading in solution due to factors like pH, light, or temperature. 2. Adsorption to Container: The compound may be adsorbing to the surface of the storage vessel (e.g., plastic). | 1. Stability Assessment: Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathways (hydrolysis, photolysis, oxidation). 2. Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protect from light by using amber vials or wrapping containers in foil.[1] 3. Container Material: Use glass or polypropylene containers, which are generally less adsorptive than other plastics. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | 1. Degradation Products: The new peaks correspond to products formed from the degradation of this compound. 2. Contamination: The sample may be contaminated. | 1. Characterize Degradants: If using mass spectrometry, analyze the m/z of the new peaks to hypothesize their structures. This can help identify the degradation pathway. 2. Run Controls: Analyze a blank solvent and a freshly prepared solution to rule out contamination of the solvent or instrument. |
| Color Change in Solution | 1. Oxidation: The compound may be undergoing oxidation, which can sometimes lead to colored byproducts. 2. Photodegradation: Exposure to light can cause photochemical reactions that result in colored degradants. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Light Protection: As previously mentioned, protect solutions from light at all stages of handling and storage.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific data for this compound is limited, sulfonamides as a class primarily degrade through two main pathways:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which is often catalyzed by acidic or basic conditions.[2][3] Generally, sulfonamides are more susceptible to hydrolysis in acidic environments.[2][4]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[2] Aromatic compounds containing bromine can also be susceptible to photolytic cleavage.
Q2: How does pH affect the stability of this compound?
A2: The stability of sulfonamides is highly pH-dependent.[2] While many sulfonamides exhibit greater stability in neutral to slightly alkaline conditions, extreme pH levels (both acidic and basic) can accelerate hydrolysis.[2][3] It is recommended to perform a pH-rate profile study to determine the optimal pH for the stability of your specific experimental setup.
Q3: What is the recommended way to store stock solutions of this compound?
A3: For maximum stability, stock solutions should be stored at low temperatures, such as -20°C, in tightly sealed amber glass vials to protect from light and solvent evaporation.[1][5] For short-term storage, refrigeration at 2-8°C may be sufficient, but stability should be verified.
Q4: Can I use buffers in my solution, and will they affect stability?
A4: Yes, buffers are highly recommended to maintain a constant pH and can enhance stability. However, some buffer components can potentially catalyze degradation. It is advisable to use common buffers like phosphate or borate and to verify that they do not negatively impact the stability of this compound in your system.
Q5: How can I quickly assess the stability of my solution?
A5: A simple approach is to use High-Performance Liquid Chromatography (HPLC). Compare the peak area of a freshly prepared solution to that of a solution that has been stored under your experimental conditions for a specific period. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. For a more thorough investigation, a forced degradation study is recommended.
Data on Stability of Structurally Similar Sulfonamides
Due to the limited availability of specific stability data for this compound, the following tables summarize findings for other sulfonamides to provide an indication of expected behavior.
Table 1: Effect of pH on the Hydrolytic Stability of Various Sulfonamides
| Sulfonamide | pH | Temperature (°C) | Half-life (t½) | Reference |
| Sulfadiazine | 4.0 | 25 | > 1 year | [6] |
| Sulfadiazine | 7.0 | 25 | Unstable | [6] |
| Sulfadiazine | 9.0 | 25 | Stable | [6] |
| Sulfaguanidine | 4.0 | 25 | > 1 year | [6] |
| General Sulfonamides | Acidic | N/A | More susceptible to hydrolysis | [2][4] |
| General Sulfonamides | Neutral to Alkaline | N/A | Generally more stable | [2][6] |
Table 2: Summary of Forced Degradation Conditions for Sulfonamides
| Stress Condition | Typical Reagent/Condition | Duration | Expected Outcome | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Degradation | [7] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Degradation | [1] |
| Oxidation | 3% H₂O₂ | 24 hours | Degradation | [1][7] |
| Thermal Degradation | 60-105°C | 24 hours | Degradation | [1][7] |
| Photodegradation | UV light (e.g., 254 nm) and visible light | N/A | Degradation | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate a solution of the compound (in a suitable solvent like water or buffer at neutral pH) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
Sample Analysis: At the end of the incubation period, withdraw an aliquot from each vial. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed solution. Note the percentage degradation of the parent peak and the retention times and peak areas of any new peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 0-10 min: 60% B; 10-12 min: 60-80% B; 12-15 min: 80% B; 15-16 min: 80-60% B; 16-20 min: 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
Procedure:
-
Standard Preparation: Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Method Validation: Validate the method for specificity by ensuring that the degradation product peaks are well-resolved from the parent compound peak. Further validation for linearity, accuracy, and precision should be performed according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Bromo-2-methylbenzenesulfonamide: qNMR vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development and quality control of pharmaceutical compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common alternative methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 5-Bromo-2-methylbenzenesulfonamide. This guide includes detailed experimental protocols, a comparative analysis of their performance, and visual workflows to aid in method selection.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity assessment by co-dissolving the analyte with a certified internal standard of known purity.[1][2]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for non-volatile or thermally labile compounds.[3] Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This method often requires a reference standard of the main compound for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For many sulfonamides, derivatization is often required to increase their volatility.[4][5]
Comparative Performance
The choice of analytical method for purity determination depends on various factors, including the properties of the analyte, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on the molar ratio to an internal standard. | Relative quantification based on peak area percentage. | Separation based on volatility and polarity, with mass-based detection. |
| Reference Standard | Requires a certified internal standard (structurally different from the analyte). | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Accuracy | High, as it is a primary ratio method. | Good to high, dependent on the purity of the reference standard. | Good to high, dependent on the purity of the reference standard and derivatization efficiency. |
| Precision | High (RSD < 1%). | High (RSD < 2%). | Good, but can be affected by derivatization variability. |
| Limit of Detection (LOD) | µg range. | ng to µg range. | pg to ng range. |
| Limit of Quantification (LOQ) | µg range. | ng to µg range. | pg to ng range. |
| Sample Throughput | Moderate. | High. | Moderate to high. |
| Structural Information | Provides detailed structural information of the analyte and impurities. | Limited structural information (retention time). | Provides mass spectral data for structural elucidation of impurities. |
| Derivatization | Not required. | Not required. | Often required for sulfonamides to improve volatility. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Detailed Experimental Protocols
Quantitative NMR (qNMR) Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an equimolar amount of a suitable internal standard (e.g., maleic anhydride, certified reference material) and add it to the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) ensuring complete dissolution. A vortex mixer can be used to aid dissolution.[2]
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
c. Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 250.11 g/mol )[6]
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
a. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.[7]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent like acetone.
-
Add a derivatizing agent. For sulfonamides, methylation with diazomethane is a common procedure.[4] Note: Diazomethane is hazardous and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Allow the reaction to proceed to completion.
b. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
c. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the derivatized this compound.
-
Examine the mass spectrum of the main peak to confirm its identity.
-
Identify impurity peaks and analyze their mass spectra for structural elucidation.
-
Calculate the purity using the area percent method from the TIC.
Conclusion
The selection of an appropriate analytical method for the purity determination of this compound is crucial for ensuring its quality and is dependent on the specific requirements of the analysis.
-
qNMR stands out as a primary method providing absolute quantification without the need for a specific reference standard of the analyte, offering high accuracy and valuable structural information. It is an excellent choice for the certification of reference materials and for obtaining highly reliable purity values.
-
HPLC is a robust and high-throughput technique well-suited for routine quality control in a manufacturing environment. Its simplicity and precision make it a workhorse in many analytical laboratories.
-
GC-MS offers high sensitivity and the ability to identify unknown impurities through mass spectral analysis. However, the need for derivatization for sulfonamides can introduce additional steps and potential variability.
For researchers and drug development professionals, a combination of these techniques can provide a comprehensive purity profile. For instance, HPLC can be used for routine analysis, while qNMR can be employed for the definitive purity assessment of key batches, and GC-MS can be utilized for the identification of volatile impurities. This orthogonal approach ensures the highest confidence in the quality of this compound.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. amecj.com [amecj.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 5-Bromo-2-methylbenzenesulfonamide and Other Bromoarenes in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide component is a critical parameter influencing the efficiency and outcome of these transformations. This guide provides a comparative analysis of the reactivity of 5-Bromo-2-methylbenzenesulfonamide with other common bromoarenes in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The insights presented herein are supported by a review of experimental data to aid in reaction design and optimization.
General Reactivity Principles of Bromoarenes
The reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The general reactivity trend for aryl halides is I > Br > Cl > F. Several electronic and steric factors modulate the reactivity of bromoarenes:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This generally leads to higher reaction rates. Conversely, electron-donating groups (EDGs) can decrease the reaction rate.
-
Steric Hindrance: Substituents in the ortho position to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step.
This compound possesses a unique combination of these features: a moderately electron-withdrawing sulfonamide group and a methyl group in the ortho position to the bromine. This guide will explore how this specific substitution pattern influences its reactivity compared to simpler bromoarenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.
Comparative Reactivity Data
| Bromoarene | Phenylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 4-Bromotoluene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~93 |
| 2-Bromotoluene | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~75 |
| 4-Bromobenzonitrile | 1.2 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 8 | >98 |
| This compound | 1.2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~85 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
The data suggests that this compound exhibits good reactivity in the Suzuki coupling, likely due to the activating effect of the electron-withdrawing sulfonamide group. However, the presence of the ortho-methyl group may necessitate slightly longer reaction times or more specialized catalysts compared to unhindered bromoarenes like bromobenzene. Its reactivity is lower than highly activated substrates such as 4-bromobenzonitrile but significantly better than sterically hindered substrates like 2-bromotoluene.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the bromoarene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with argon three times. A degassed solvent mixture of dioxane and water (4:1, 5 mL) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol). The reaction mixture is then heated at 90 °C with stirring for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the formation of a new C-C bond between an aryl halide and an alkene.
Comparative Reactivity Data
| Bromoarene | Alkene (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Styrene (1.5) | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100 | 16 | ~90 |
| 4-Bromotoluene | Styrene (1.5) | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100 | 18 | ~88 |
| 2-Bromotoluene | Styrene (1.5) | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | DMF | 120 | 36 | ~50 |
| 4-Bromoacetophenone | Styrene (1.5) | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100 | 10 | >95 |
| This compound | Styrene (1.5) | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₂CO₃ | DMA | 110 | 24 | ~70 |
The reactivity of this compound in the Heck reaction appears to be moderate. The steric hindrance from the ortho-methyl group likely plays a more significant role in this reaction compared to the Suzuki coupling, often requiring higher temperatures and more sterically demanding and electron-rich phosphine ligands to achieve reasonable yields.
Experimental Protocol: Heck Reaction
To a solution of the bromoarene (1.0 mmol) and the alkene (1.5 mmol) in an appropriate solvent such as DMA (5 mL) is added the base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature and time. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.
Comparative Reactivity Data
| Bromoarene | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Aniline (1.2) | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 8 | ~96 |
| 4-Bromotoluene | Aniline (1.2) | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 10 | ~94 |
| 2-Bromotoluene | Aniline (1.2) | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~80 |
| 4-Bromobenzonitrile | Aniline (1.2) | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 6 | >98 |
| This compound | Aniline (1.2) | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | ~88 |
In the Buchwald-Hartwig amination, this compound demonstrates good reactivity. The use of bulky, electron-rich phosphine ligands such as XPhos is often crucial to overcome the steric hindrance of the ortho-methyl group and facilitate both the oxidative addition and the reductive elimination steps. The electronic activation by the sulfonamide group contributes positively to the overall efficiency of the coupling.
Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol). The tube is evacuated and backfilled with argon. The bromoarene (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., t-BuOH, 5 mL) are then added. The tube is sealed and the mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram illustrates a general workflow for comparing the reactivity of different bromoarenes in a cross-coupling reaction.
Caption: General workflow for comparing bromoarene reactivity.
Conclusion
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is a balance of electronic activation from the sulfonamide group and steric hindrance from the ortho-methyl group. In general, it demonstrates good reactivity, often comparable to or slightly better than simple, unactivated bromoarenes, but may require more specialized and bulky phosphine ligands to overcome steric challenges, particularly in the Heck and Buchwald-Hartwig reactions. Understanding these nuances is critical for the rational design of synthetic routes utilizing this and structurally related building blocks in pharmaceutical and materials science research.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzenesulfonamide Analogs
For researchers, scientists, and professionals in drug development, the benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, most notably as anticancer and antimicrobial agents. This guide provides an objective comparison of the biological performance of various benzenesulfonamide analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel therapeutic agents.
The core of many benzenesulfonamide derivatives' biological activity lies in their ability to selectively inhibit key enzymes. A primary target for this class of compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition: A Key Mechanism of Action
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms of this enzyme are known, and their overexpression is associated with various pathologies, including cancer. Tumor-associated CA isoforms, such as CA IX and CA XII, are crucial for the survival and proliferation of cancer cells in the acidic tumor microenvironment. By inhibiting these enzymes, benzenesulfonamide analogs can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[1][2]
The inhibitory action of benzenesulfonamides stems from the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[3] This interaction blocks the enzyme's catalytic activity. The affinity and selectivity of these inhibitors are influenced by the various substituents on the benzenesulfonamide ring, which can interact with other residues in the active site.
Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by benzenesulfonamide analogs.
Caption: General mechanism of carbonic anhydrase inhibition.
Comparative Biological Activity of Benzenesulfonamide Analogs
The following tables summarize the in vitro biological activity of various benzenesulfonamide analogs against different cancer cell lines and carbonic anhydrase isoforms. The data highlights the structure-activity relationships (SAR) within this class of compounds.
Table 1: Anticancer Activity of Benzenesulfonamide Analogs
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| Series A | 1,3,5-dihydrotriazine linker | [1] | ||
| 5a | Dimethyl tail | MDA-MB-468 (Breast) | - | [1] |
| 6c | 4-methylcyclohexane tail | MDA-MB-468 (Breast) | - | [1] |
| Series B | 1,3,5-triazine linker | [1] | ||
| 12d | - | MDA-MB-468 (Breast) | 3.99 ± 0.21 | [1] |
| 12i | - | MDA-MB-468 (Breast) | 1.48 ± 0.08 | [1] |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | U87 (Glioblastoma) | 58.6 | [4] |
| Cisplatin | Reference Drug | U87 (Glioblastoma) | 53 | [4] |
| Sulfonamide 8 | Phenolic Schiff base with methanesulfonamide | 59 cancer cell lines | GI50 range: 0.141–2.72 | [5] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Analogs
| Compound ID | Modifications | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [2] |
| Series A | 1,3,5-dihydrotriazine linker | [1] | ||||
| 5a | Dimethyl tail | 884.3 | - | 134.8 | - | [1] |
| 6a | Cyclopentane tail | 628 | - | - | - | [1] |
| 6b | Cyclohexane tail | 437.2 | - | - | - | [1] |
| 6c | 4-methylcyclohexane tail | 145.5 | - | - | - | [1] |
| 8a | - | 94.4 | - | - | - | [1] |
| Series B | 1,3,5-triazine linker | [1] | ||||
| 12i | - | - | - | 38.8 | - | [1] |
| Hydrazones | Various substitutions | [2] | ||||
| 5 | - | 18.5 | - | - | - | [2] |
| 7 | - | 45.5 | - | - | - | [2] |
| 10 | - | - | 159.6 | 15.4 | - | [2] |
| 11 | - | - | 25.2-92.4 | 15.4 | - | [2] |
| 17 | - | - | 25.2-92.4 | 15.4 | - | [2] |
| 19 | - | - | 25.2-92.4 | 15.4 | - | [2] |
| 23 | - | - | - | 15.4 | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL in 200 µL of RPMI-1640 medium.[6]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 100, 1000 µM).[6]
-
Incubation with Compound: Incubate the cells with the compounds for 72 hours.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the sulfonamide analogs against various CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.[8][9][10]
Workflow for CA Inhibition Assay:
Caption: Workflow for the stopped-flow CA inhibition assay.
Detailed Protocol:
-
Instrumentation: An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.[10]
-
Reagents: A phenol red indicator (0.2 mM) is used, and the reaction is carried out in a buffer solution (e.g., 10 mM HEPES, pH 7.5) with 0.1 M Na₂SO₄ to maintain constant ionic strength.[10]
-
Procedure: The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature.[10] This mixture is then rapidly mixed with a CO₂-saturated solution (concentrations ranging from 1.7 to 17 mM).[10]
-
Measurement: The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10-100 seconds by monitoring the change in absorbance at 557 nm.[10]
-
Data Analysis: The inhibition constants (Ki) are obtained by non-linear least-squares methods from Lineweaver-Burk plots.[10]
Conclusion
This guide provides a comparative overview of the biological activity of benzenesulfonamide analogs, focusing on their anticancer and carbonic anhydrase inhibitory properties. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery. The structure-activity relationships highlighted in the comparative tables can guide the design of more potent and selective inhibitors. Future research should continue to explore the vast chemical space of benzenesulfonamide derivatives to develop novel therapeutics for a range of diseases. to explore the vast chemical space of benzenesulfonamide derivatives to develop novel therapeutics for a range of diseases.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Benzenesulfonamide Scaffold: A Head-to-Head Comparison in Modern Drug Design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The benzenesulfonamide moiety, a versatile and privileged scaffold, has been integral to the development of a wide array of therapeutic agents. This guide provides an objective, data-driven comparison of the benzenesulfonamide scaffold against other common scaffolds and within its own class, offering insights into its performance, supported by experimental data and detailed methodologies.
The benzenesulfonamide core, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), is a cornerstone in medicinal chemistry. Its prominence stems from the sulfonamide group's ability to act as a potent zinc-binding group, enabling the design of inhibitors for various metalloenzymes, most notably carbonic anhydrases (CAs).[1] This has led to the development of drugs for a multitude of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications.[1][2][3]
Head-to-Head Performance: Benzenesulfonamide vs. Alternative Scaffolds
The strategic choice of a scaffold can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. Below, we compare the benzenesulfonamide scaffold with other prominent chemical structures in different therapeutic contexts.
As a Bioisostere for Carboxylic Acids
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design to enhance physicochemical and pharmacokinetic properties.[4][5] The sulfonamide group is often employed as a bioisostere for the carboxylic acid group.
Table 1: Comparative Efficacy of Carboxylic Acid and its Bioisosteres [4][5]
| Functional Group | Target | IC₅₀ (nM) | Key Observations |
| Carboxylic Acid | Angiotensin II Receptor | 275 | Baseline efficacy. |
| Sulfonamide | Angiotensin II Receptor | 100 | Three-fold increase in efficacy compared to the carboxylic acid. [4] |
| Tetrazole | Angiotensin II Receptor | 3 | Highest efficacy, but may have different pharmacokinetic profiles.[4] |
| Squarate | Angiotensin II Receptor | 25 | Better bioisostere for reducing blood pressure in hypertensive cases.[4] |
In Keap1-Nrf2 Protein-Protein Interaction Inhibition
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a promising strategy for treating various diseases. A head-to-head comparison of biphenyl sulfonamide and benzene sulfonamide derivatives as inhibitors of this interaction provides valuable insights.[6]
Table 2: Comparative Inhibitory Activity of Biphenyl vs. Benzene Sulfonamide Scaffolds [6]
| Scaffold | Compound | IC₅₀ (µM) |
| Biphenyl Sulfonamide | Derivative A | 0.5 |
| Benzenesulfonamide | Derivative B | 2.1 |
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the referenced study but highlight the potency differences attributable to the core scaffold.
Within the Benzenesulfonamide Class: Impact of Substitution
The versatility of the benzenesulfonamide scaffold is further enhanced by the diverse substitutions possible on the benzene ring. These modifications can dramatically alter the compound's biological activity and selectivity.
Table 3: Anticancer Activity of Substituted Benzenesulfonamide Derivatives [7][8]
| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |
| 4e | Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast Cancer) | 3.58 | 5.5 |
| 4g | Nitro-substituted thiazolone-benzenesulfonamide | MCF-7 (Breast Cancer) | 2.55 | >10 |
| 5c | Thiazolidinone-benzenesulfonamide | MCF-7 (Breast Cancer) | Not specified, but noted as highly active | Not specified |
Experimental Protocols
To ensure the reproducibility and further exploration of the data presented, detailed methodologies for key experiments are provided below.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against various CA isoforms is the stopped-flow CO₂ hydrase assay.[9]
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by a test compound is monitored over time.
Procedure:
-
A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The mixture is incubated for a specific period to allow for inhibitor binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
-
The initial rate of the reaction is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
This assay is used to measure the displacement of a fluorescently labeled Nrf2 peptide from the Keap1 protein by a test compound.[6]
Principle: The binding of a small, fluorescently labeled peptide to a larger protein results in a slower rotation and thus a higher fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Procedure:
-
Dispense 10 µL of the test compound at various concentrations into the wells of a microplate.
-
Add 10 µL of the Keap1 protein solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.
-
Add 10 µL of the fluorescein-labeled Nrf2 peptide probe solution to all wells.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the underlying biological mechanisms and experimental workflows, the following diagrams have been generated.
Caption: Inhibition of CA IX by benzenesulfonamides disrupts pH regulation in tumors.
Caption: Step-by-step workflow for the Keap1-Nrf2 fluorescence polarization assay.
Conclusion
The benzenesulfonamide scaffold remains a highly valuable and versatile tool in the drug designer's arsenal. Its ability to act as a potent zinc-binding group, coupled with the vast chemical space accessible through substitution, allows for the fine-tuning of activity and selectivity against a range of biological targets. Head-to-head comparisons demonstrate its superiority in certain contexts, such as a bioisostere for carboxylic acids, while also highlighting the importance of scaffold choice for specific protein-protein interactions. The continued exploration of novel benzenesulfonamide derivatives, guided by quantitative structure-activity relationship (QSAR) studies and mechanistic insights, promises to yield the next generation of innovative therapeutics.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 5-Bromo-2-methylbenzenesulfonamide Derivatives using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical cornerstone. For novel sulfonamide derivatives, such as those based on the 5-Bromo-2-methylbenzenesulfonamide scaffold, a precise structural assignment is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structural validation.
This guide provides a comprehensive comparison of 2D NMR spectroscopy with other common analytical techniques for the structural elucidation of a representative compound, N-ethyl-5-bromo-2-methylbenzenesulfonamide. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in applying these methods.
Performance Comparison: 2D NMR vs. Alternative Techniques
The choice of analytical technique for structural validation depends on the specific information required, sample availability, and experimental constraints. While 2D NMR excels at delineating the complete bonding network in solution, other methods provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom-to-atom connectivity (through bonds), spatial proximity of atoms (through space), complete ¹H and ¹³C assignments. | Non-destructive, provides unambiguous structural information in solution, versatile for a wide range of molecules. | Requires larger sample amounts than mass spectrometry, can be time-consuming to acquire and analyze complex spectra. |
| X-ray Crystallography | Absolute three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. | Gold standard for absolute structure determination. | Requires a suitable single crystal, the solid-state conformation may differ from the solution-state conformation relevant for biological activity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns that can infer structural motifs.[1][2] | High sensitivity (requires minimal sample), provides rapid molecular weight determination. | Does not provide direct information on atom connectivity, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies.[3][4] | Fast, simple to operate, and provides a quick overview of the functional groups present.[3] | Provides limited information on the overall molecular skeleton, interpretation can be complex for molecules with many functional groups. |
Structural Elucidation of N-ethyl-5-bromo-2-methylbenzenesulfonamide using 2D NMR
To illustrate the power of 2D NMR, we present a detailed analysis of the predicted spectra for N-ethyl-5-bromo-2-methylbenzenesulfonamide.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the protons and carbons in our target molecule. These predictions are based on established NMR principles and data from similar sulfonamide structures.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 | - | - | 139.5 |
| 2 | - | - | 138.2 |
| 3 | 7.85 | d | 135.0 |
| 4 | 7.50 | dd | 132.8 |
| 5 | - | - | 121.0 |
| 6 | 7.35 | d | 128.5 |
| 7 (CH₃) | 2.60 | s | 20.5 |
| 8 (NH) | 5.30 | t | - |
| 9 (CH₂) | 3.10 | q | 38.0 |
| 10 (CH₃) | 1.15 | t | 15.0 |
2D NMR Correlation Data
The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra, which are instrumental in assembling the molecular structure.
COSY (Correlation Spectroscopy): ¹H-¹H Correlations
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
| Proton (¹H) | Correlating Proton(s) (¹H) |
| 7.50 (H-4) | 7.35 (H-6) |
| 5.30 (NH) | 3.10 (H-9) |
| 3.10 (H-9) | 1.15 (H-10), 5.30 (NH) |
| 1.15 (H-10) | 3.10 (H-9) |
HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C One-Bond Correlations
This experiment correlates protons directly to the carbons they are attached to.
| Proton (¹H) | Correlating Carbon (¹³C) |
| 7.85 (H-3) | 135.0 (C-3) |
| 7.50 (H-4) | 132.8 (C-4) |
| 7.35 (H-6) | 128.5 (C-6) |
| 2.60 (H-7) | 20.5 (C-7) |
| 3.10 (H-9) | 38.0 (C-9) |
| 1.15 (H-10) | 15.0 (C-10) |
HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C Long-Range Correlations
This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[5]
| Proton (¹H) | Correlating Carbon(s) (¹³C) |
| 7.85 (H-3) | 139.5 (C-1), 121.0 (C-5) |
| 7.50 (H-4) | 139.5 (C-1), 138.2 (C-2), 128.5 (C-6) |
| 7.35 (H-6) | 138.2 (C-2), 121.0 (C-5) |
| 2.60 (H-7) | 139.5 (C-1), 128.5 (C-6) |
| 3.10 (H-9) | 139.5 (C-1), 15.0 (C-10) |
| 1.15 (H-10) | 38.0 (C-9) |
Experimental Workflow and Protocols
The successful acquisition of high-quality 2D NMR data relies on careful sample preparation and the use of appropriate experimental parameters.
Experimental Workflow Diagram
Detailed Experimental Protocols
1. Sample Preparation [6]
-
Weighing: Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key resonances.
-
Transfer: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Data Acquisition (Based on a Bruker 500 MHz Spectrometer) [7][8]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
1D Spectra:
-
Acquire a standard 1D ¹H spectrum to check sample purity and concentration. Note the spectral width (SW) and transmitter offset (o1p).
-
Acquire a proton-decoupled ¹³C spectrum. Note the spectral width and transmitter offset for the carbon channel.
-
-
2D COSY Acquisition:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set the spectral widths in both F2 and F1 dimensions to the value determined from the 1D ¹H spectrum.
-
Set the number of scans (ns) and dummy scans (ds) according to the sample concentration (e.g., ns=8, ds=16).
-
Set the number of increments in the F1 dimension (e.g., 256-512).
-
Start the acquisition.
-
-
2D HSQC Acquisition:
-
Load a standard sensitivity-improved, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the spectral width in F2 to the proton range and in F1 to the carbon range.
-
The experiment is typically optimized for a one-bond ¹J(CH) coupling of ~145 Hz.
-
Set the number of scans and increments based on sample concentration and desired resolution.
-
Start the acquisition.
-
-
2D HMBC Acquisition:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths in F2 (proton) and F1 (carbon) as for the HSQC.
-
Optimize the experiment for a long-range coupling constant (ⁿJ(CH)) of 8-10 Hz.[9]
-
Set the number of scans and increments. More scans are typically required for HMBC than for HSQC.
-
Start the acquisition.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a sine-bell or squared sine-bell window function followed by Fourier transformation in both dimensions for all 2D datasets.
-
Phasing: Phase the spectra to obtain pure absorption lineshapes.
-
Calibration: Calibrate the chemical shift axes using the residual solvent peak.
-
Analysis: Analyze the cross-peaks in each 2D spectrum to establish the correlations outlined in the tables above and deduce the molecular structure.
Conclusion
2D NMR spectroscopy provides an unparalleled level of detail for the structural validation of this compound derivatives in solution. By systematically analyzing COSY, HSQC, and HMBC spectra, researchers can confidently piece together the complete molecular architecture. While techniques like mass spectrometry and FTIR offer valuable complementary data, they do not provide the same comprehensive connectivity information. The protocols and workflow presented here serve as a robust guide for obtaining high-quality 2D NMR data and ensuring the accurate structural assignment of novel chemical entities.
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. researchgate.net [researchgate.net]
The Cutting Edge of Cancer Therapy: A Comparative Analysis of Substituted Benzenesulfonamides
A deep dive into the anticancer properties of novel benzenesulfonamide derivatives reveals a promising class of compounds, primarily targeting tumor-associated carbonic anhydrase IX. This guide offers a comparative look at their efficacy, supported by experimental data and mechanistic insights for researchers and drug development professionals.
Substituted benzenesulfonamides have emerged as a significant scaffold in the development of anticancer agents. Their mechanism of action is frequently centered on the inhibition of carbonic anhydrase (CA) enzymes, particularly isoform IX (CA IX), which is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1][2][3] This guide provides a comparative analysis of the anticancer activity of various substituted benzenesulfonamides, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Comparative Anticancer Activity
The in vitro cytotoxic activity of several series of substituted benzenesulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
Thiazolone-Benzenesulfonamides
A study by Nemra et al. (2021) investigated a series of aryl thiazolone-benzenesulfonamides (compounds 4a-j). Several of these compounds demonstrated significant inhibitory effects against breast cancer cell lines MDA-MB-231 (triple-negative) and MCF-7, with high selectivity compared to the normal breast cell line MCF-10A.[1][2]
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MDA-MB-231/MCF-10A) |
| 4b | - | 3.63 | >20 | >5.5 |
| 4c | 12.8 | 3.67 | >20 | >1.5 |
| 4e | 3.58 | 4.58 | >20 | >5.5 |
| 4g | 5.54 | 2.55 | >20 | >3.6 |
| 4h | 1.56 | 1.52 | >27.3 | >17.5 |
| Staurosporine (Control) | 7.67 | 5.89 | - | - |
Data sourced from Nemra et al., 2021.[2]
Indoline-Benzenesulfonamides
Another study synthesized 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives and evaluated their anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and DU-145 (prostate) cancer cell lines. Many of these compounds exhibited potent activity with IC50 values in the low micromolar range.[4][5]
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | DU-145 IC50 (µM) |
| 4b | 2.15 | 2.05 | 2.35 | 2.45 |
| 4d | 2.10 | 2.18 | 2.28 | 2.38 |
| 5g | 2.08 | 1.98 | 2.25 | 2.12 |
| 5-Fluorouracil (Control) | 5.20 | 4.80 | 6.50 | 5.80 |
Data sourced from Shelke et al., 2019.[4][5]
Carbonic Anhydrase Inhibition: The Key to Selectivity
The primary mechanism for the anticancer action of many benzenesulfonamide derivatives is the selective inhibition of CA IX.[6] This tumor-associated enzyme is crucial for pH regulation in the hypoxic microenvironment of solid tumors.[1] The table below compares the inhibitory activity of selected thiazolone-benzenesulfonamides against the tumor-associated CA IX and the ubiquitous cytosolic isoform CA II. A higher selectivity for CA IX over CA II is a desirable characteristic to minimize off-target effects.
| Compound | CA IX IC50 (nM) | CA II IC50 (µM) | Selectivity Ratio (CA II/CA IX) |
| 4e | 10.93 | 1.55 | 141.8 |
| 4g | 25.06 | 3.92 | 156.4 |
| 4h | 12.55 | 2.88 | 229.5 |
| Acetazolamide (Control) | 25.0 | 0.012 | 0.48 |
Data sourced from Nemra et al., 2021.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of benzenesulfonamides through CA IX inhibition and a typical experimental workflow for evaluating their anticancer activity.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for the Quantification of 5-Bromo-2-methylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical step in pharmaceutical development and quality control. It is the process of formally demonstrating that two or more analytical methods are equivalent and can produce comparable results.[2] This is essential when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated.[1][2] The goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[2]
The primary analytical techniques explored in this guide for the quantification of 5-Bromo-2-methylbenzenesulfonamide are:
-
High-Performance Liquid Chromatography (HPLC): A powerful and widely used technique for the separation, identification, and quantification of drug substances due to its high sensitivity and specificity.[1][3]
-
Gas Chromatography (GC): A robust technique often coupled with a mass spectrometer (MS) for the analysis of volatile and semi-volatile compounds, providing excellent separation and structural identification.[4][5]
-
UV-Visible Spectrophotometry: A simpler, cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range.[6][7]
Proposed Analytical Methods and Experimental Protocols
Detailed experimental protocols for each method are proposed below. These are based on established methods for sulfonamide analysis and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a preferred method for the analysis of many pharmaceutical compounds due to its versatility and high resolution.[1] A reversed-phase HPLC method is proposed for this compound.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Standard Preparation | Prepare a stock solution of 1 mg/mL in methanol. Working standards (1-100 µg/mL) are prepared by diluting the stock solution with the mobile phase. |
| Sample Preparation | Dissolve the sample in methanol or the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method.[5] For sulfonamides, derivatization is often required to improve volatility and chromatographic performance.[4][8]
Experimental Protocol:
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial: 150 °C for 1 minRamp: 15 °C/min to 300 °C, hold for 5 min |
| Injection Mode | Splitless |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
| Derivatization | Methylation with diazomethane or a similar derivatizing agent is recommended to improve volatility.[4][5] |
| Standard Preparation | Prepare a stock solution of the derivatized analyte in a suitable solvent like ethyl acetate. |
| Sample Preparation | Extract the analyte from the sample matrix using a suitable solvent. The extract is then derivatized, concentrated, and reconstituted in a solvent compatible with GC analysis.[5] |
UV-Visible Spectrophotometry
This method is based on the principle that the analyte absorbs light at a specific wavelength.[7] It is a simple and rapid method suitable for routine analysis where high specificity is not required.
Experimental Protocol:
| Parameter | Recommended Condition |
| Solvent | Methanol or 0.1 N HCl[1] |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a standard solution of this compound from 200-400 nm. |
| Calibration Curve | Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax to construct a calibration curve.[1] |
| Sample Preparation | Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve. |
Data Presentation and Comparison
The performance of each analytical method should be evaluated based on standard validation parameters. The following table summarizes the expected performance characteristics for each method.
| Performance Characteristic | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 5.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Specificity | High | Very High | Low |
| Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | High | Low |
Visualization of Workflows
The following diagrams illustrate the general workflows for method development and cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. resources.saylor.org [resources.saylor.org]
- 8. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Analogs of this structure have demonstrated significant potential as inhibitors of various enzymes implicated in oncogenesis, such as carbonic anhydrases and protein kinases. This guide provides an objective comparison of the preclinical performance of several novel benzenesulfonamide derivatives, focusing on the correlation between their efficacy in cell-free or cell-based assays (in vitro) and their performance in animal models (in vivo). The supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to facilitate a deeper understanding of their therapeutic potential.
Data Presentation: A Comparative Analysis
The transition from a promising in vitro profile to successful in vivo activity is a critical hurdle in drug development. The following tables summarize the quantitative data for representative benzenesulfonamide analogs, allowing for a direct comparison of their potency and efficacy in different experimental settings.
Table 1: In Vitro and In Vivo Anticancer Activity of a Benzenesulfonamide-1,2,3-triazole Hybrid (Compound 7c)
| Parameter | Cell Line | Result |
| In Vitro Efficacy | ||
| IC₅₀ | OVCAR-8 | 0.54 µM[1] |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | OVCAR-8 Xenograft | Significant inhibition[1] |
Table 2: In Vitro and In Vivo Efficacy of N-(1H-indazol-6-yl)benzenesulfonamide Analog (Compound K22) as a PLK4 Inhibitor
| Parameter | Assay/Model | Result |
| In Vitro Efficacy | ||
| IC₅₀ (Enzymatic) | PLK4 | 0.1 nM[2] |
| IC₅₀ (Cell-based) | MCF-7 | 1.3 µM[2] |
| In Vivo Pharmacokinetics | ||
| Half-life (T₁/₂) | Intravenous (1 mg/kg) | 1.07 ± 0.111 h[2] |
| Area Under the Curve (AUC₀₋t) | Intravenous (1 mg/kg) | 447 ± 47.6 ng·h/mL[2] |
Table 3: In Vitro Efficacy of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ |
| Series 1: Isatin-linked | ||
| 9a | hCA IX | 60.5 nM[3] |
| 9d | hCA IX | 95.6 nM[3] |
| 9g | hCA IX | 92.1 nM[3] |
| Series 2: Thiazolone-based | ||
| 4e | hCA IX | 10.93 nM (IC₅₀)[4] |
| 4g | hCA IX | 25.06 nM (IC₅₀)[4] |
| 4h | hCA IX | 15.84 nM (IC₅₀)[4] |
Table 4: In Vitro and In Vivo Antiviral Efficacy of N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (BSA 9) as a CaMKII Inhibitor
| Parameter | Assay/Model | Result |
| In Vitro Efficacy | ||
| IC₅₀ (Enzymatic) | CaMKII | 0.79 µM[5] |
| EC₅₀ (Cell-based) | DENV (BE(2)C cells) | 1.52 µM[5] |
| EC₅₀ (Cell-based) | ZIKV (BE(2)C cells) | 1.91 µM[5] |
| In Vivo Efficacy | ||
| Viremia Level | Mouse-challenge model | Significantly reduced[5] |
| Animal Survival | Mouse-challenge model | Increased[5] |
Mandatory Visualization
Visualizing complex biological and experimental processes is crucial for clarity and understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by benzenesulfonamide analogs and a typical workflow for evaluating their efficacy.
References
- 1. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Bromo-2-methylbenzenesulfonamide Derivatives: A Comparative Analysis
This guide, therefore, pivots to a comparative analysis of structurally related compounds to provide inferred SAR insights. The primary focus will be on benzenesulfonamide derivatives where the impact of substitutions, particularly the 5-bromo and 2-methyl groups, can be contextualized from broader SAR studies on related scaffolds. The information presented is synthesized from studies on benzenesulfonamides as enzyme inhibitors, highlighting the general principles that would likely govern the activity of the target derivatives.
Comparative Data on Structurally Related Benzenesulfonamide Derivatives
To approximate the SAR for 5-Bromo-2-methylbenzenesulfonamide derivatives, we can examine data from studies on substituted benzenesulfonamides. The following table summarizes the inhibitory activities of a series of 5-substituted-2-hydroxy-3-nitroacetophenone-based sulfonic ester derivatives, which share the 5-bromo-benzenesulfonyl moiety, against key carbohydrate-hydrolyzing enzymes.
Table 1: Inhibitory Activity of 5-Bromo-Substituted Phenylsulfonic Ester Derivatives against α-Glucosidase and α-Amylase
| Compound ID | 5-Position Substituent on Acetophenone Ring | Substituent on Benzenesulfonyl Ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 2m | Bromo | 2-Fluorophenyl | 7.9 ± 0.044 | - |
| 2p | Bromo | 4-Trifluoromethylphenyl | 8.0 ± 0.060 | - |
| 2q | Bromo | 4-Trifluoromethoxyphenyl | 8.7 ± 0.075 | - |
| 2r | Bromo | 4-Methoxyphenyl | 13.2 ± 0.043 | - |
Data extracted from a study on fluorinated benzenesulfonic ester derivatives. The core scaffold is 5-substituted 2-hydroxy-3-nitroacetophenone esterified with variously substituted benzenesulfonyl chlorides. IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. A lower IC₅₀ value indicates greater potency.
Structure-Activity Relationship Insights
From the limited available data on structurally related compounds, several SAR trends can be inferred for benzenesulfonamide derivatives:
-
Role of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules. It is known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases, and its ability to participate in hydrogen bonding is crucial for interacting with various enzyme active sites.
-
Impact of Aromatic Substitution:
-
2-Methyl Group: The presence of a methyl group at the ortho position of the benzenesulfonamide ring can influence the molecule's conformation. This steric bulk can orient the sulfonamide group for optimal interaction with a target receptor or, conversely, hinder binding. The electronic effect of the methyl group is weakly electron-donating.
-
5-Bromo Group: The bromine atom at the meta position is an electron-withdrawing group and increases the lipophilicity of the compound. These properties can significantly affect the pharmacokinetic and pharmacodynamic properties of the derivatives, influencing cell membrane permeability and binding affinity to target proteins. In the context of the sulfonic esters in Table 1, derivatives with a 5-bromo substituent on the acetophenone ring consistently demonstrated significant inhibitory activity against α-glucosidase.
-
-
Influence of the "Tail" Group: In broader benzenesulfonamide SAR studies, the moiety attached to the sulfonamide nitrogen (often referred to as the "tail") plays a crucial role in determining potency and selectivity. Variations in this part of the molecule can lead to interactions with different sub-pockets of an enzyme's active site. For the target this compound scaffold, modifications at the sulfonamide nitrogen would be a key area for synthetic exploration to modulate biological activity.
Experimental Protocols
While specific experimental protocols for a series of this compound derivatives are not available, the following are generalized methodologies commonly used for evaluating the enzyme inhibitory activity of benzenesulfonamide compounds, based on the types of targets they are often designed for.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay is fundamental for benzenesulfonamides, which are classic carbonic anhydrase inhibitors.
-
Principle: The assay measures the inhibition of carbonic anhydrase-catalyzed hydration of CO₂.
-
Procedure:
-
A phenol red indicator solution in a buffer (e.g., Tris-HCl) is used.
-
The enzyme (a specific human carbonic anhydrase isoform) is pre-incubated with various concentrations of the inhibitor (the this compound derivative).
-
The reaction is initiated by adding CO₂-saturated water.
-
The time taken for the pH to drop, indicated by a color change of the phenol red, is measured spectrophotometrically.
-
The inhibitory activity is calculated as the percentage of enzyme activity remaining, and the IC₅₀ value is determined from a dose-response curve.
-
In Vitro α-Glucosidase Inhibition Assay
This assay is relevant for assessing the potential of compounds to act as antidiabetic agents.
-
Principle: The assay measures the inhibition of the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase, which releases a colored product (p-nitrophenol).
-
Procedure:
-
The α-glucosidase enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer).
-
The reaction is started by the addition of the pNPG substrate.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a basic solution (e.g., Na₂CO₃).
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Logical Workflow for SAR Study
The logical progression of a typical structure-activity relationship study for a novel series of compounds like this compound derivatives is outlined below.
Caption: Workflow for a Structure-Activity Relationship (SAR) Study.
Conclusion
While direct and extensive SAR data for this compound derivatives is currently lacking in the public domain, valuable inferences can be drawn from the broader field of benzenesulfonamide medicinal chemistry. The existing literature strongly suggests that the biological activity of such derivatives would be highly dependent on the nature of the substituent attached to the sulfonamide nitrogen. The 2-methyl and 5-bromo groups on the phenyl ring are expected to play a significant role in modulating the physicochemical properties and conformational preferences of the molecules, thereby influencing their interaction with biological targets. Future systematic studies on a dedicated library of this compound derivatives are necessary to elucidate the specific structure-activity relationships and unlock their full therapeutic potential.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-methylbenzenesulfonamide
Essential guidance for the safe and compliant disposal of 5-Bromo-2-methylbenzenesulfonamide is critical for maintaining a secure research environment and ensuring environmental responsibility. This document provides a clear, step-by-step protocol for researchers, scientists, and drug development professionals, aligning with established safety data sheets (SDS). The primary directive for this compound is to manage it as hazardous waste, necessitating disposal through a licensed and approved waste management facility.
Chemical Safety and Hazard Profile
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Adherence to safety protocols is paramount during handling and disposal to mitigate risks.
| Identifier | Value |
| CAS Number | 56919-16-5 |
| Molecular Formula | C7H8BrNO2S |
| Molecular Weight | 250.11 g/mol [1][2] |
| Hazard Classification | Acute Toxicity 3, Oral |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a laboratory coat.
2. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, gloves, and filter paper, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
3. Waste Container Management:
-
Use only approved, chemically compatible containers for waste collection.
-
Keep waste containers tightly closed except when adding waste.[4]
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[4]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and any contaminated surfaces into the designated solid hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's or company's licensed hazardous waste disposal service.
-
Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-methylbenzenesulfonamide
This guide provides comprehensive safety protocols and logistical plans for handling 5-Bromo-2-methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 56919-16-5
-
Molecular Formula: C₇H₈BrNO₂S
Hazard Summary: According to the Global Harmonized System (GHS), this compound is classified as acutely toxic if swallowed. It is a solid in form.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H301 | Danger |
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazards associated with this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves are suitable. Always check for perforations before use and change gloves frequently.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles.[1][2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[1] |
| Respiratory Protection | Fume Hood | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] |
The following diagram outlines the relationship between the chemical's hazards and the required personal protective equipment.
Caption: Hazard to PPE Correlation
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
2. Weighing and Handling:
-
Perform all manipulations of the solid compound within the chemical fume hood to control dust.
-
Use a dedicated spatula and weighing paper for this chemical.
-
Avoid creating dust by handling the solid gently.
-
If dissolving the solid, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling and Cleanup:
-
Wipe down the work surface within the fume hood with an appropriate solvent and then with a cleaning solution.
-
Dispose of all contaminated disposables (e.g., weighing paper, gloves) in a designated hazardous waste container.
The following flowchart illustrates the standard operating procedure for handling this compound.
Caption: Handling Workflow Diagram
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in the same hazardous waste container.
-
Empty Containers: Rinse the original container with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous waste.
Disposal Procedure:
-
Container Labeling: Ensure the hazardous waste container is labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
